Comprehensive Structural Elucidation and Analytical Profiling of Acetonyl 4-Methylbenzoate
Technical Guide for Chemical Structure Analysis Executive Summary & Structural Identity[1] This guide provides an in-depth technical analysis of Benzoic acid, 4-methyl-, 2-oxopropyl ester , commonly referred to as Aceton...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide for Chemical Structure Analysis
Executive Summary & Structural Identity[1]
This guide provides an in-depth technical analysis of Benzoic acid, 4-methyl-, 2-oxopropyl ester , commonly referred to as Acetonyl 4-methylbenzoate or Acetonyl p-toluate .
This molecule represents a strategic functionalization of p-toluic acid. The 2-oxopropyl (acetonyl) moiety is a specialized ester group often employed in organic synthesis as a carboxyl-protecting group or in medicinal chemistry as a prodrug moiety to enhance lipophilicity and metabolic lability.
Understanding the synthesis is critical for analysts to predict potential impurities (e.g., unreacted chloroacetone, p-toluic acid, or dimerization byproducts). The most robust route involves the nucleophilic substitution of p-toluic acid with chloroacetone under basic conditions.
Synthesis Workflow (DOT Visualization)
Figure 1: Nucleophilic substitution pathway for the synthesis of Acetonyl 4-methylbenzoate.
Protocol Causality
Solvent Choice (DMF/Acetone): Polar aprotic solvents are selected to solvate the cation (K+) while leaving the carboxylate anion "naked" and highly nucleophilic for the SN2 attack.
Base Selection (K₂CO₃): A mild inorganic base is sufficient to deprotonate the carboxylic acid (pKa ~4.2) without inducing aldol condensation of the chloroacetone.
Spectroscopic Characterization
This section details the theoretical and empirical spectral signatures required to validate the structure.
Nuclear Magnetic Resonance (NMR) Analysis
The NMR spectrum is the definitive tool for structural confirmation. The molecule possesses distinct "spin systems" that must be identified.
¹H-NMR (Proton) Assignment (400 MHz, CDCl₃)
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Logic
7.95
Doublet (J=8.2 Hz)
2H
Ar-H (Ortho)
Deshielded by the electron-withdrawing ester carbonyl. Part of AA'BB' system.[1][2][3]
7.25
Doublet (J=8.2 Hz)
2H
Ar-H (Meta)
Shielded relative to ortho protons due to distance from carbonyl.
4.90
Singlet
2H
-O-CH₂ -C=O
Diagnostic Peak. Significantly deshielded by two carbonyls and the oxygen atom.
2.41
Singlet
3H
Ar-CH₃
Characteristic benzylic methyl group.
2.22
Singlet
3H
-C(=O)-CH₃
Methyl ketone singlet; typical for acetonyl groups.
¹³C-NMR (Carbon) Assignment
Carbonyls: Two distinct peaks in the low field.
~202 ppm: Ketone Carbonyl (C=O).
~166 ppm: Ester Carbonyl (-COO-).
Aromatic Region (120-145 ppm): Four signals corresponding to the ipso (C-COO), para (C-Me), ortho, and meta carbons.
Aliphatic:
~69 ppm: Methylene (-O-CH₂-).
~26 ppm: Ketone Methyl.
~21 ppm: Aromatic Methyl.
Vibrational Spectroscopy (FT-IR)
The IR spectrum will show a "dual carbonyl" signature, which is a critical purity indicator.
1725 cm⁻¹ (Strong): Ester C=O stretch.
1710-1715 cm⁻¹ (Strong): Ketone C=O stretch (may appear as a shoulder or split peak depending on resolution).
1270 cm⁻¹: C-O-C asymmetric stretching (Ester).
2900-3000 cm⁻¹: C-H stretching (Aliphatic and Aromatic).
Mass Spectrometry & Fragmentation Logic
Mass spectrometry (EI-MS) provides molecular weight confirmation and structural connectivity data. The fragmentation pattern is driven by the stability of the Tropylium ion and the lability of the acetonyl ester bond.
m/z 119 (Base Peak Candidate): The p-toluoyl cation is highly stable.
m/z 91: The tropylium ion is diagnostic for benzyl/toluene derivatives.
m/z 43: Acetyl cation (CH₃CO⁺) from the acetonyl tail.
Analytical Method Development (HPLC)
For quantitative analysis and stability tracking, a Reverse-Phase HPLC method is recommended.
Protocol: RP-HPLC Conditions
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 40% B to 90% B over 10 minutes.
Detection: UV at 254 nm (Aromatic π-π* transition).
Flow Rate: 1.0 mL/min.
Self-Validating Check: The retention time (RT) of Acetonyl 4-methylbenzoate should be longer than p-toluic acid (hydrolysis product) but shorter than simple alkyl esters (like butyl p-toluate) due to the polarity of the ketone group.
Stability & Reactivity Profile
Understanding the stability of the acetonyl ester is crucial for handling and storage.
Hydrolysis Sensitivity: Acetonyl esters are "activated" esters. They hydrolyze faster than simple methyl/ethyl esters, especially in basic media (pH > 8).
Prodrug Mechanism: In biological systems, nonspecific esterases will cleave the ester bond, releasing p-toluic acid and hydroxyacetone.
Storage: Must be stored under anhydrous conditions. Presence of moisture and trace acid/base will lead to gradual degradation to p-toluic acid (White solid precipitate).
References
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed discussion on acetonyl esters as carboxyl protecting groups).
National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoic acid, 4-methyl-, methyl ester (Analogous fragmentation). NIST Chemistry WebBook.
PubChem Database. Compound Summary for Ethyl p-toluate (Spectral Analog). National Center for Biotechnology Information.
Herman, J. A., & Harrison, A. G. (1981). Energetics and structural effects in the fragmentation of protonated esters. Canadian Journal of Chemistry. (Mechanistic insight into ester MS fragmentation).
Physicochemical Properties and Chemoselective Reactivity of 2-Oxopropyl 4-Methylbenzoate: A Technical Guide
Executive Summary In the realm of synthetic organic chemistry and drug development, bifunctional oxo-esters serve as critical intermediates. 2-Oxopropyl 4-methylbenzoate (CAS: 101395-48-6), commonly referred to as acetol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of synthetic organic chemistry and drug development, bifunctional oxo-esters serve as critical intermediates. 2-Oxopropyl 4-methylbenzoate (CAS: 101395-48-6), commonly referred to as acetol p-toluate, is a prime example of a molecule engineered for chemoselectivity. By integrating an electrophilic ketone and a stabilized ester group within the same framework, this compound allows researchers to execute orthogonal chemical transformations. This guide dissects the physicochemical properties, structural electronics, and validated experimental workflows associated with 2-oxopropyl 4-methylbenzoate, providing a foundational resource for scientists synthesizing complex hybrid molecules or modified oligonucleotides.
Structural and Electronic Profiling
The molecular architecture of 2-oxopropyl 4-methylbenzoate features a propanone unit attached to a 4-methylbenzoate group via an ester linkage. The reactivity of this molecule is heavily dictated by the electronic contributions of the aromatic substituents.
As an application scientist, understanding the electronic tuning of the benzoate moiety is paramount for predicting reaction outcomes. According to comparative reactivity studies on halogenated and alkylated benzoates 1, the p-methyl group on the benzene ring exerts significant inductive donation (+I) and hyperconjugation .
Mechanistic Causality: This electron-donating effect increases the electron density on the ester carbonyl oxygen, thereby decreasing the electrophilicity of the ester carbonyl carbon. Compared to analogs with electron-withdrawing groups (e.g., 4-chlorobenzoate or 4-nitrobenzoate), 2-oxopropyl 4-methylbenzoate exhibits enhanced stability at the ester bond against nucleophilic attack. This electronic dampening is the exact property that allows the adjacent ketone moiety to be selectively targeted for transformations (such as ketalization) without prematurely cleaving the ester linkage.
Physicochemical Data
To facilitate experimental design, the core physicochemical parameters of 2-oxopropyl 4-methylbenzoate are summarized below.
Property
Value / Description
IUPAC Name
2-Oxopropyl 4-methylbenzoate
Common Synonyms
Acetol p-toluate; (2-Oxopropyl) p-toluate
CAS Number
101395-48-6
Molecular Formula
C₁₁H₁₂O₃
Molecular Weight
192.21 g/mol
Physical State
Colorless oil to foam (at ambient temperature)
Solubility Profile
Soluble in CHCl₃, EtOAc, Pyridine; Insoluble in H₂O
Electronic Characteristics
Inductive donation via p-methyl group; decreased ester electrophilicity
Experimental Workflows & Protocols
The following protocols detail the synthesis and subsequent chemoselective modification of 2-oxopropyl 4-methylbenzoate. Every step is designed as a self-validating system, ensuring that the chemical physical properties are leveraged for optimal yield and purity 2.
Protocol A: Synthesis via Esterification
This protocol outlines the coupling of 3-hydroxypropan-2-one (acetol) with p-toluoyl chloride.
Dissolution & Thermal Control: Dissolve 15 mmol of 3-hydroxypropan-2-one in 3 mL of anhydrous pyridine. Cool the reaction vessel in an ice bath to 0 °C.
Causality: Pyridine acts dually as the solvent and the acid scavenger to neutralize the highly corrosive HCl generated during the reaction. The ice bath is critical to suppress the exothermicity of the acyl chloride addition, preventing the polymerization of the sensitive acetol.
Acylation: Add 10 mmol of p-toluoyl chloride drop-wise. Stir for 30 minutes at 0 °C, then allow the mixture to warm to ambient temperature and stir overnight.
Causality: Drop-wise addition prevents local concentration spikes of the electrophile, minimizing di-esterification side reactions.
Quenching & Phase Separation: Pour the reaction mixture into 100 mL of ice-water and acidify with concentrated hydrochloric acid. Extract the aqueous mixture with chloroform (CHCl₃).
Causality: Acidification is a self-validating purification step. It protonates the excess pyridine to form pyridinium chloride, which is highly water-soluble. This drives the pyridine entirely into the aqueous phase, while the hydrophobic 2-oxopropyl 4-methylbenzoate selectively partitions into the organic CHCl₃ layer.
Purification: Wash the separated organic layer with 5% aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and evaporate to yield the product.
Synthesis workflow of 2-oxopropyl 4-methylbenzoate via esterification.
Protocol B: Chemoselective Ketalization
To utilize the compound in complex syntheses (e.g., oligonucleotide building blocks), the ketone must be protected without cleaving the ester.
Reagent Mixing: To 5 mmol of 2-oxopropyl 4-methylbenzoate, add 5.5 mmol of triethyl orthoformate and 5 mmol of anhydrous ethanol.
Acid Catalysis: Add exactly one drop of concentrated sulfuric acid and stir at room temperature overnight.
Causality: Triethyl orthoformate acts as both a dehydrating agent and an ethoxy source, driving the equilibrium toward the ketal by consuming water. The trace H₂SO₄ protonates the ketone carbonyl, increasing its susceptibility to nucleophilic attack by ethanol. Crucially, the ester bond remains intact under these mildly acidic conditions because the electron-donating p-methyl group suppresses the ester carbonyl's electrophilicity 1.
Isolation: Evaporate the mixture and purify via silica gel chromatography (EtOAc/n-hexane, 33:67, v/v) to isolate 2,2-diethoxypropyl 4-methylbenzoate.
Reactivity Pathways & Transformations
The bifunctional nature of the molecule opens multiple reactivity pathways. While ketalization protects the ketone, the ester remains susceptible to hydrolysis under harsh conditions. Acidic hydrolysis is a reversible equilibrium that yields p-toluic acid and acetol, whereas alkaline hydrolysis (saponification) is an irreversible process driven by the formation of the resonance-stabilized sodium p-toluate salt.
Chemoselective reactivity pathways of 2-oxopropyl 4-methylbenzoate.
Spectroscopic Fingerprinting
Validation of the synthesized 2-oxopropyl 4-methylbenzoate can be reliably achieved through standard spectroscopic techniques:
¹H NMR Spectroscopy: The aromatic protons of the p-tolyl group will present as two distinct doublets in the downfield region (typically 7.2–7.9 ppm). The deshielded methylene protons adjacent to the ester oxygen (O-CH₂) will resonate as a sharp singlet near 4.8 ppm, while the terminal methyl protons of the acetyl group will appear as a singlet around 2.2 ppm.
FTIR Spectroscopy: The dual nature of the molecule provides a distinct infrared fingerprint. Researchers should look for two distinct carbonyl (C=O) stretching bands: the ester carbonyl typically absorbs around 1715 cm⁻¹, while the ketone carbonyl appears slightly higher, around 1725 cm⁻¹.
References
Benchchem - 2-Oxopropyl 4-chlorobenzoate | 900937-56-6 (Contains comparative electronic data for 2-Oxopropyl 4-methylbenzoate).
MDPI / Molecules - Towards the Synthesis of Inosine Building Blocks for the Preparation of Oligonucleotides with Hydrophobic Alkyl Chains Between the Nucleotide Units.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility of Benzoic acid, 4-methyl-, 2-oxopropyl ester in Organic Solvents
Content Type: Technical Characterization & Solubility Profiling Guide
Audience: Pharmaceutical Researchers, Process Chemists, and Purification Engineers
Executive Summary & Chemical Identity[1]
Benzoic acid, 4-methyl-, 2-oxopropyl ester (CAS: 101395-48-6 ), also known as 2-Oxopropyl 4-methylbenzoate , is a specialized organic intermediate. It is primarily utilized in the synthesis of modified oligonucleotides and complex heterocyclic conjugates. Its structure combines a lipophilic p-toluyl (4-methylbenzoyl) moiety with a polar 2-oxopropyl (acetonyl) group.
Understanding the solubility profile of this ester is critical for optimizing reaction yields (e.g., in nucleophilic substitutions), designing extraction protocols, and selecting mobile phases for chromatographic purification. This guide synthesizes empirical data from synthesis literature with theoretical solubility parameters to provide a comprehensive handling framework.
Chemical Profile
Parameter
Detail
IUPAC Name
2-Oxopropyl 4-methylbenzoate
CAS Number
101395-48-6
Molecular Formula
C₁₁H₁₂O₃
Molecular Weight
192.21 g/mol
Physical State
Colorless oil or foam (at ambient temp)
Key Functional Groups
Ester (Lipophilic), Ketone (Polar), Aromatic Ring (Lipophilic)
Solubility Profile: Empirical & Predicted Data
As a Senior Application Scientist, I must emphasize that while specific thermodynamic solubility coefficients (mole fraction
vs. Temperature ) are not indexed in standard handbooks for this specific intermediate, its solubility behavior is strictly governed by its structural polarity.
The compound exhibits amphiphilic but predominantly lipophilic behavior . The p-toluyl group drives solubility in non-polar aromatics and chlorinated solvents, while the acetonyl ketone group provides compatibility with polar aprotic solvents.
Table 1: Solubility Characterization Matrix
Data synthesized from extraction and purification protocols cited in synthesis literature.
Solvent Class
Specific Solvent
Solubility Status
Operational Context
Chlorinated Hydrocarbons
Chloroform ()
High
Primary extraction solvent used in synthesis workup.
Chlorinated Hydrocarbons
Dichloromethane (DCM)
High
Preferred solvent for phosphitylation reactions.
Esters
Ethyl Acetate (EtOAc)
High
Component of mobile phase (33% v/v) for silica chromatography.[1][2]
Alkanes
n-Hexane
Low / Sparingly
Anti-solvent. Used in 67:33 (Hex:EtOAc) ratio to modulate retention.
Aromatic Amines
Pyridine
High
Reaction medium for esterification (Acid Chloride route).
Aqueous Media
Water ()
Insoluble
Requires acidification and organic extraction for recovery.
Alcohols
Ethanol / Methanol
Moderate
Soluble, but risk of transesterification if catalyzed.
Mechanistic Insight: The "Like Dissolves Like" Principle
The solubility mechanism here is driven by Van der Waals forces (London dispersion) from the aromatic ring and Dipole-Dipole interactions from the ester/ketone carbonyls.
In Hexane: The polarity of the two carbonyl groups (
) disrupts the non-polar hexane network, leading to immiscibility or low solubility unless a polar modifier (like EtOAc) is added.
In Chloroform: The acidic proton of chloroform forms weak hydrogen bonds with the carbonyl oxygens, enhancing solubility significantly.
Experimental Protocols for Solubility Determination
For researchers requiring precise thermodynamic data (e.g., for crystallization design), relying on "high/low" estimates is insufficient. The following self-validating protocols are the industry standard for generating solubility curves.
) data across a temperature range (278.15 K to 323.15 K).
Workflow:
Preparation: Add excess Benzoic acid, 4-methyl-, 2-oxopropyl ester to 50 mL of the target solvent in a jacketed equilibrium cell.
Equilibration: Stir continuously at the set temperature (
K) for 24 hours.
Settling: Stop stirring and allow the suspension to settle for 2-4 hours (isothermal).
Sampling: Withdraw the supernatant phase using a pre-heated syringe filter (0.22
m PTFE) to prevent precipitation during transfer.
Quantification: Transfer the filtrate to a tared dish, evaporate the solvent (vacuum oven), and weigh the residue.
Calculation:
Where are mass/MW of solute; are mass/MW of solvent.
Protocol B: Dynamic Laser Monitoring Method
Best for rapid determination of the metastable zone width (MSZW).
Workflow:
Place a solvent-solute mixture of known concentration in a reactor.
Heat at a constant rate (e.g., 0.5 K/min) while monitoring turbidity with a laser probe.
Dissolution Point (
): Record the temperature where transmission hits 100%.
Cool at a constant rate.
Nucleation Point (
): Record the temperature where transmission drops (onset of turbidity).
Thermodynamic Modeling Framework
To extrapolate experimental data for process simulation, the Modified Apelblat Equation is the most authoritative model for ester solubility in organic solvents. It accounts for the non-ideal behavior of the solution.
The Model:
: Mole fraction solubility.
: Absolute temperature (K).
: Empirical parameters derived from regression of Protocol A data.
Interpretation:
Parameter A & B: Reflect the enthalpy of solution and non-ideality.
Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.
For this specific ester, researchers should expect a positive enthalpy of dissolution (
), indicating an endothermic process where solubility increases with temperature.
Synthesis & Purification Workflow
The solubility profile dictates the purification strategy. The following diagram illustrates the standard workflow for isolating this compound, highlighting the critical solvent switches.
Figure 1: Purification workflow for Benzoic acid, 4-methyl-, 2-oxopropyl ester, demonstrating the exploitation of differential solubility in Chloroform vs. Water and Ethyl Acetate vs. Hexane.
References
Seela, F., & Peng, X. (2006). Towards the Synthesis of Inosine Building Blocks for the Preparation of Oligonucleotides with Hydrophobic Alkyl Chains Between the Nucleotide Units. National Institutes of Health (PMC). Available at: [Link]
Source of synthesis, extraction (CHCl3)
PubChem. (n.d.). Compound Summary: Benzoic acid, 4-methyl-, 2-oxopropyl ester. National Library of Medicine. Available at: [Link]
Verific
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
Thermodynamic Stability & Kinetic Profiling of Acetonyl p-Toluate: A Technical Guide
Executive Summary The acetonyl ester of p-toluic acid (Acetonyl 4-methylbenzoate) represents a specialized class of "activated esters" often utilized in prodrug design to enhance lipophilicity while ensuring rapid enzyma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The acetonyl ester of p-toluic acid (Acetonyl 4-methylbenzoate) represents a specialized class of "activated esters" often utilized in prodrug design to enhance lipophilicity while ensuring rapid enzymatic or chemical hydrolysis in vivo. Unlike simple alkyl esters, the presence of the carbonyl group in the acetonyl moiety (
) introduces significant electron-withdrawing effects, altering the thermodynamic stability of the ester linkage.
This guide provides a comprehensive technical framework for researchers to synthesize, characterize, and quantify the thermodynamic stability of acetonyl p-toluate. We focus on determining activation parameters (
, , ) and hydrolysis kinetics across physiological pH ranges.
Chemical Context & Structural Dynamics
The "Push-Pull" Electronic Environment
The stability of acetonyl p-toluate is governed by two opposing electronic effects:
The "Push" (Stabilization): The para-methyl group on the aromatic ring acts as a weak electron donor (inductive effect
, hyperconjugation). This increases electron density at the carbonyl carbon, slightly stabilizing the ester bond against nucleophilic attack compared to unsubstituted benzoate.
The "Pull" (Destabilization): The acetonyl group contains a ketone carbonyl
to the ester oxygen. This group exerts a strong electron-withdrawing inductive effect (), making the ester oxygen less basic and the leaving group (hydroxyacetone enolate) more stable.
Net Result: Acetonyl esters are generally more reactive (labile) than methyl or ethyl esters, making them ideal for prodrugs requiring faster conversion rates.
Experimental Protocol: Synthesis & Purification
To evaluate stability, high-purity material is required. The following protocol utilizes the Schwyzer method, optimized for yield and purity.
Figure 1: Synthetic pathway for acetonyl p-toluate via nucleophilic substitution.
Step-by-Step Procedure
Dissolution: Dissolve 10.0 mmol of p-toluic acid in 20 mL of anhydrous DMF.
Deprotonation: Add 12.0 mmol of Triethylamine (or Cs
CO). Stir for 15 min at RT to form the carboxylate anion.
Alkylation: Dropwise add 11.0 mmol of Chloroacetone. The solution may darken slightly.
Reaction: Stir at 60°C for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Workup: Dilute with 100 mL Ethyl Acetate. Wash with 5% NaHCO
( mL), 0.1M HCl ( mL), and Brine.
Drying: Dry organic layer over anhydrous MgSO
, filter, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water to obtain white crystals.
Thermodynamic Stability Profiling
This section details the determination of the Arrhenius activation energy (
) and Eyring parameters for hydrolysis.
Kinetic Study Setup
Method: Reverse-phase HPLC (C18 column, UV detection at 254 nm).
Buffers:
pH 1.2 (Simulated Gastric Fluid, HCl/NaCl)
pH 7.4 (Phosphate Buffered Saline, I=0.1 M)
Temperatures: 25°C, 37°C, 45°C, 60°C.
Data Acquisition Logic
Hydrolysis of acetonyl esters typically follows pseudo-first-order kinetics when buffer capacity is high.
Where:
= Concentration of ester at time .
= Observed rate constant ().
Hydrolysis Mechanism (Graphviz)
Figure 2: Base-catalyzed hydrolysis mechanism (
) dominant at physiological pH.
Data Analysis & Thermodynamic Derivation
Representative Data Structure
The following table illustrates the expected kinetic profile for acetonyl p-toluate compared to a standard methyl ester. Note the decreased half-life (
) for the acetonyl derivative due to the activated leaving group.
: Indicates a lower energy barrier for hydrolysis (less stable).
Negative
: Confirms an associative mechanism (formation of a highly ordered tetrahedral intermediate), typical for hydrolysis.
Implications for Drug Development
Shelf-Life vs. In Vivo Efficacy
The thermodynamic data reveals a critical trade-off:
Formulation: The acetonyl ester is susceptible to moisture. It requires lyophilization or anhydrous formulation (e.g., in lipid nanoparticles or PEG) to prevent premature hydrolysis during storage.
Prodrug Action: The "activated" nature ensures that once administered, ubiquitous esterases (and even spontaneous chemical hydrolysis at pH 7.4) will rapidly release the active p-toluic acid moiety.
Quality Control
For GMP release, the Arrhenius plots generated in Section 4.2 serve as the "gold standard" for predicting shelf-life (
) at refrigerated conditions (4°C).
References
Synthesis of Acetonyl Esters: Erbun, W. O., & Grundzinski, S. K. (1981).[3] Acetonyl Esters of Hydroxybenzoic Acids As Potential Antisickling Agents.[3] The Nigerian Journal of Pharmacy, 12(1), 285.[3]
General Ester Hydrolysis Kinetics: Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics (Vol. 10). Elsevier.
p-Toluic Acid Properties: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7470, p-Toluic acid.
Prodrug Stability Mechanisms: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
Thermodynamic Analysis of Esters: Simoes, J. A. M., & Pilcher, G. (1990). The chemical bond in organic compounds: Heat of formation and structure. Structural Chemistry.
Safety data sheet (SDS) for Benzoic acid 4-methyl- 2-oxopropyl ester
The following is an in-depth Technical Safety & Handling Monograph for Benzoic acid, 4-methyl-, 2-oxopropyl ester . This guide departs from the rigid, often sparse format of a standard commercial SDS.
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth Technical Safety & Handling Monograph for Benzoic acid, 4-methyl-, 2-oxopropyl ester .
This guide departs from the rigid, often sparse format of a standard commercial SDS. Instead, it functions as a Research Risk Assessment & Protocol Guide , designed for scientists synthesizing or utilizing this specific intermediate in drug discovery and organic synthesis.
The primary risk stems from the compound's metabolic and environmental degradation.[2] Upon contact with esterases (in skin/blood) or moisture (hydrolysis), the molecule cleaves into two distinct hazards.[2]
Diagram 1: Metabolic & Hydrolysis Pathway
This diagram illustrates the breakdown mechanism that dictates the safety profile.
Caption: In vivo or environmental hydrolysis releases Hydroxyacetone, a known irritant and reducing agent.
Part 3: Handling, Synthesis & Stability Protocols
Synthesis Safety (In-Situ Generation)
This compound is frequently synthesized via the reaction of p-toluoyl chloride with hydroxyacetone in the presence of a base (Pyridine/Et3N).[2]
Critical Control Points:
Exotherm Control: The acylation of hydroxyacetone is exothermic.[2] Addition of acid chloride must be dropwise at 0°C.[2]
Lachrymator Risk: While the product is an ester, the starting material (hydroxyacetone) and potential impurities (chloroacetone, if used in alternate routes) are lachrymators.[2] Work exclusively in a fume hood.
Purification: Avoid high-temperature distillation. Column chromatography (Silica gel, EtOAc/Hexane) is the preferred isolation method to prevent thermal decomposition.[2]
-methylene group adjacent to the ketone is susceptible to oxidation.[2]
Moisture: Hygroscopic decomposition.[2] Store under inert atmosphere (Argon/Nitrogen) if possible.[2]
Part 4: Emergency Response & Decision Logic
Standard "wash with water" advice is insufficient for lipophilic esters.[2] This workflow ensures correct decision-making during spills or exposure.
Diagram 2: Emergency Response Decision Tree
Caption: Protocol prioritizes non-solvent washing for skin to prevent enhanced absorption of the ester.[2]
Specific First Aid Notes
Skin Contact: Do not use organic solvents (ethanol/acetone) to wash skin.[2] This compound is lipophilic; solvents will drive it deeper into the dermis.[2] Use Polyethylene Glycol (PEG-400) or copious soap and water.[2]
Ingestion: Do not induce vomiting. The hydrolysis product (hydroxyacetone) can irritate the esophagus.[2]
Part 5: Exposure Controls & Personal Protective Equipment (PPE)[1]
Permeation Resistance
Due to the aromatic ring and ester function, this compound can permeate standard latex gloves.[2]
PPE Type
Recommendation
Rationale
Gloves
Nitrile (Double gloved) or Laminate
Latex offers poor resistance to aromatic esters.[2] Change gloves immediately upon splash.[2]
Respiratory
P95 / N95 (Dust/Mist)
If handling the solid/foam.[2] Use organic vapor cartridge (OV) if heating.[2]
Eyes
Chemical Splash Goggles
Safety glasses are insufficient for liquid handling due to hydrolysis-induced acidity.[2]
References
Synthesis & Characterization
Matysiak, S., et al. (2001). Towards the Synthesis of Inosine Building Blocks... (Describing the synthesis of 2-Oxopropyl-4-methylbenzoate). PMC.[2] Available at: [Link]
Alpha-Acyloxy Ketone Reactivity
Zhang, Q., et al. (2016).[4] Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation. Organic Letters. Available at: [Link][2]
Toxicology of Hydrolysis Products (Acetol)
PubChem Database.[2][6] Hydroxyacetone (Compound Summary). National Library of Medicine.[2] Available at: [Link][2]
General Ester Safety
National Institute of Standards and Technology (NIST).[2] Benzoic acid, 4-methyl-, methyl ester (Analogous data). Available at: [Link][2]
2-Oxopropyl Ester Derivatives of Benzoic Acid: A Comprehensive Guide to Synthesis, Orthogonal Protection, and Multicomponent Applications
Executive Summary For drug development professionals and synthetic chemists, the precise control of molecular architecture relies heavily on the strategic use of protecting groups and bifunctional building blocks. 2-Oxop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and synthetic chemists, the precise control of molecular architecture relies heavily on the strategic use of protecting groups and bifunctional building blocks. 2-Oxopropyl ester derivatives of benzoic acid , commonly referred to as acetonyl benzoates, represent a highly versatile class of compounds. Characterized by the presence of both a benzoate ester linkage and a terminal ketone moiety, these derivatives serve as robust orthogonal protecting groups in peptide synthesis, highly reactive substrates in multicomponent reactions (MCRs), and valuable intermediates in photochemical transformations.
This technical guide deconstructs the mechanistic utility of 2-oxopropyl benzoates, providing field-proven, self-validating protocols for their synthesis and downstream applications.
Introduction & Structural Significance
The parent scaffold, 2-oxopropyl benzoate (IUPAC: 2-oxopropyl benzoate; CAS: 6656-60-6), is an α-acyloxyketone featuring a unique electronic push-pull system 1[1]. The integration of the 2-oxopropyl moiety into the benzoate structure makes it an invaluable building block in medicinal chemistry 2[2].
The structural brilliance of this compound lies in its dual reactivity:
The Ester Carbonyl: Acts as a stable linkage under highly acidic conditions but remains susceptible to targeted nucleophilic cleavage.
The Ketone Carbonyl: Provides an electrophilic anchor for multicomponent assembly or visible-light-promoted cyclizations.
Chemical Synthesis and Validation of 2-Oxopropyl Benzoates
The synthesis of substituted analogues of 2-oxopropyl benzoate typically involves a direct esterification reaction between a substituted benzoic acid and an α-haloketone derivative, such as chloroacetone 2[2].
Protocol 1: Synthesis of Substituted 2-Oxopropyl Benzoate Analogues
This protocol utilizes 4-methoxybenzoic acid as a representative substrate.
Preparation of the Carboxylate Nucleophile: Dissolve 1.0 equivalent of 4-methoxybenzoic acid in anhydrous N,N-dimethylformamide (DMF).
Causality: DMF is a polar aprotic solvent that effectively solvates the cation of the base, leaving the carboxylate anion "naked" and highly nucleophilic for the subsequent
Deprotonation: Add 1.5 equivalents of anhydrous potassium carbonate (
) to the solution and stir for 30 minutes.
Causality:
is a mild, non-nucleophilic base that quantitatively deprotonates the carboxylic acid without triggering unwanted aldol condensations of the ketone reactant.
Alkylation: Introduce 1.2 equivalents of chloroacetone dropwise to the reaction mixture at room temperature.
Causality: Dropwise addition controls the exothermic nature of the
reaction and minimizes the formation of bis-alkylation or polymerization byproducts.
Reaction Progression: Stir the mixture continuously for 12-24 hours.
Workup and Purification: Quench the reaction with distilled water to dissolve the inorganic salts. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via silica gel column chromatography.
Self-Validation: NMR Spectroscopic Signatures
To validate the success of the synthesis, the protocol relies on distinct Nuclear Magnetic Resonance (NMR) signatures:
H-NMR: The 2-oxopropyl moiety must present two distinct singlets: one for the methylene () protons adjacent to the ester and ketone groups (expected around 4.8-5.0 ppm) and another for the terminal methyl () protons of the ketone group (expected around 2.2-2.3 ppm) 2[2].
C-NMR: The spectrum will show two distinct carbonyl carbons: the ester carbonyl () at approximately 165-167 ppm and the ketone carbonyl shifted further downfield to 200-205 ppm 2[2].
Application I: Orthogonal Protecting Groups in Peptide Synthesis
In complex peptide synthesis, the 2-oxopropyl (acetonyl) ester serves as an elite carboxy protecting group. Its primary advantage is its strict orthogonality to standard amine protecting groups like Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl).
Acetonyl esters are highly stable under acidic conditions (e.g., HCl in dioxane, or TFA in
) and resist catalytic hydrogenolysis 3[3]. However, they can be selectively hydrolyzed by tetrabutylammonium fluoride (TBAF) in THF at room temperature, typically within 5-45 minutes 3[3].
Fig 1: Orthogonal protection and deprotection workflow of 2-oxopropyl benzoates.
2-Oxopropyl benzoate is a highly reactive substrate in isocyanide-based multicomponent reactions. It can undergo a three-component reaction with isocyanides and aromatic acids to form fully substituted propanamide derivatives 4[4], or a four-component reaction with N-isocyaniminotriphenylphosphorane, primary amines, and 3-phenyl-2-propynoic acid to yield sterically congested 1,3,4-oxadiazoles 5[5].
Protocol 2: One-Pot Synthesis of Propanamide Derivatives via IMCR
Solvent Selection: Prepare a solution of the aromatic acid (1 mmol) and 2-oxopropyl benzoate (1 mmol) in water (7 mL).
Causality: Water is utilized not only as an environmentally friendly solvent but also to exploit the hydrophobic effect. The non-polar organic substrates aggregate into micellar-like clusters, drastically increasing their effective local concentration and accelerating the multicomponent collision rate 4[4].
Isocyanide Addition: Add 1,1,3,3-tetramethylbutyl isocyanide (1 mmol) dropwise over 15 minutes at ambient temperature.
Causality: Gradual addition prevents the isocyanide from undergoing rapid side reactions before the initial protonation of the 2-oxopropyl benzoate by the aromatic acid occurs.
Incubation: Stir the mixture vigorously for 24 hours at room temperature.
Causality: Mild ambient conditions are sufficient to drive the reaction to completion while preventing the thermal degradation of the highly reactive nitrilium intermediate 4[4].
Self-Validating Isolation: Remove the aqueous solvent under reduced pressure. The resulting fully substituted propane dibenzoate products precipitate cleanly and can be isolated without the need for complex chromatographic purification, validating the high atom-economy of the workflow 4[4].
Phenacyl benzoates and their simpler 2-oxopropyl analogues possess significant commercial importance due to their applications in synthetic photochemistry6[6]. They function as photosensitive blocking groups owing to their ease of cleavage under mild UV/visible light conditions. Furthermore, 2-oxopropyl benzoates are utilized in visible-light-mediated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-arylation reactions. By reacting with aryl diazonium salts under photoredox catalysis, these esters facilitate the generation of complex -arylated enol acetates [7].
Quantitative Data Summary
The table below synthesizes the performance metrics of 2-oxopropyl benzoates across various experimental workflows, demonstrating their high-yield reliability.
Table 1: Quantitative Performance of 2-Oxopropyl Benzoates in Synthetic Workflows
Reaction Type
Reagents / Catalysts
Solvent
Conditions
Target Product
Yield (%)
Esterification
Chloroacetone,
DMF
Room Temp, 12-24h
2-oxopropyl benzoates
>90%
IMCR (3-Component)
Isocyanide, Aromatic Acids
Water
Room Temp, 24h
Propanamide derivatives
83–92%
IMCR (4-Component)
N-isocyaniminotriphenylphosphorane, Amines
Neutral
Room Temp
1,3,4-oxadiazole derivatives
High
Photoredox -Arylation
Aryl Diazonium Salts, Photoredox Catalysts
Various
Visible Light
-arylated enol acetates
50–75%
Deprotection
TBAF (Tetrabutylammonium fluoride)
THF
Room Temp, 5-45 min
Free Carboxylic Acid
>95%
Conclusion
The 2-oxopropyl ester derivative of benzoic acid is far more than a simple protecting group. Its orthogonal stability profile allows it to survive harsh acidic peptide coupling conditions, while its dual electrophilic centers make it a prime candidate for complex multicomponent assemblies and photoredox chemistry. By adhering to the causality-driven protocols outlined above, researchers can seamlessly integrate this scaffold into advanced drug development pipelines.
References
Source: bas.
A one-pot efficient four-component reaction for the synthesis of 2-(arylamino)-2-(5-aryl-1-ethenyl-1,3,4-oxadiazol-2-yl)
Source: benchchem.
Source: nih.gov (PubChem)
Source: researchgate.
Source: acs.
2.2 Carboxy Group: The methyl and substituted methyl esters...
Thermal Profiling and Handling Protocols for Acetonyl p-Toluate: A Technical Guide
Executive Summary Acetonyl p-toluate (IUPAC: 2-oxopropyl 4-methylbenzoate) is a bifunctional oxo-ester widely utilized as a critical building block in the synthesis of modified oligonucleotides and complex heterocyclic h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Acetonyl p-toluate (IUPAC: 2-oxopropyl 4-methylbenzoate) is a bifunctional oxo-ester widely utilized as a critical building block in the synthesis of modified oligonucleotides and complex heterocyclic hybrid molecules. For drug development professionals and synthetic chemists, mastering the phase transition temperatures of this compound—specifically its melting point and boiling point—is paramount. This whitepaper provides an in-depth analysis of the thermal properties of Acetonyl p-toluate, the structural causality dictating these metrics, and the field-proven protocols for its synthesis, purification, and thermal validation.
Physicochemical Profiling and Structural Causality
Acetonyl p-toluate features a propanone unit attached to a p-toluate group via an ester linkage. The dual presence of an electrophilic ketone and an ester group grants it a rich chemical reactivity, but it also defines its unique thermodynamic behavior.
The Melting Point (48 °C)
The melting point of Acetonyl p-toluate is experimentally determined to be 1[1]. This low-melting solid behavior is a direct consequence of its molecular architecture. The molecule lacks strong hydrogen-bond donors (such as -OH or -NH groups). While the ester and ketone carbonyls serve as hydrogen-bond acceptors and contribute to dipole-dipole interactions, the solid-state crystal lattice is primarily stabilized by weaker van der Waals dispersion forces and π-π stacking from the p-toluate aromatic ring. Consequently, minimal thermal energy is required to disrupt the crystal lattice, resulting in a low melting transition.
The Boiling Point (320.4 °C)
In contrast, the boiling point is predicted to be significantly high at2 at atmospheric pressure[2]. Boiling requires the complete separation of molecules into the vapor phase. The combined molecular weight (192.21 g/mol ) and the cumulative strength of the dipole-dipole interactions across the bifunctional oxo-ester structure necessitate substantial kinetic energy for vaporization.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters required for the safe handling and processing of Acetonyl p-toluate.
Property
Value
Source / Method
Chemical Name
2-oxopropyl 4-methylbenzoate
IUPAC Nomenclature
CAS Registry Number
101395-48-6
Standard
Molecular Formula
C₁₁H₁₂O₃
Standard
Molecular Weight
192.21 g/mol
Calculated
Melting Point
48 °C
Experimental
Boiling Point
320.4 ± 25.0 °C
Predicted
Density
1.106 ± 0.06 g/cm³
Predicted
Experimental Workflows & Protocols
The synthesis and purification of Acetonyl p-toluate must be carefully controlled to accommodate its low melting point and high boiling point. The following protocols are designed as self-validating systems, ensuring high scientific integrity.
Protocol 1: Synthesis and Isolation of Acetonyl p-toluate
This protocol relies on the esterification of 3-hydroxypropan-2-one with p-toluoyl chloride.
Preparation & Solvent Selection: Dissolve 15 mmol (1.13 g) of 3-hydroxypropan-2-one in 3 mL of anhydrous pyridine. Causality: Pyridine acts as both the solvent and the acid scavenger (base) to neutralize the HCl generated during the acylation, driving the reaction forward.
Thermal Control (Acylation): Cool the reaction vessel in an ice bath to 0 °C. Add 10 mmol (1.55 g) of p-toluoyl chloride drop-wise. Causality: The reaction between an acid chloride and an alcohol is highly exothermic. Cooling prevents thermal degradation of the sensitive 3-hydroxypropan-2-one and suppresses side reactions.
Reaction Propagation: Stir the mixture for 30 minutes at 0 °C, then remove the ice bath. Allow the reaction to warm to ambient temperature and stir overnight to ensure complete thermodynamic conversion.
Quenching & Phase Separation: Pour the reaction mixture into 100 mL of ice-water. Acidify the solution using concentrated hydrochloric acid. Causality: Acidification converts the unreacted pyridine into water-soluble pyridinium chloride, allowing it to be easily partitioned into the aqueous phase away from the organic product during the subsequent chloroform (CHCl₃) extraction.
Washing & Drying: Separate the organic layer and wash with a 5% aqueous NaHCO₃ solution to remove residual acid. Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
Crystallization: Dry the resulting residue under high vacuum. Causality: High vacuum removes trace volatile impurities, shifting the equilibrium to induce the crystallization of the low-melting solid (48 °C). The product should yield colorless crystals (approx. 88% yield).
Caption: Synthesis and isolation workflow of Acetonyl p-toluate.
Protocol 2: Thermal Validation (Melting Point Determination)
The melting point determination serves as a self-validating system for the synthesis protocol. A sharp melting point at exactly 48 °C confirms the successful removal of unreacted p-toluoyl chloride and pyridine, whereas a depressed or broadened melting range immediately indicates the presence of residual solvents or byproducts.
Sample Preparation: Pulverize a small sample of the dried, colorless crystals using an agate mortar and pestle.
Loading: Introduce the powder into a glass capillary tube (sealed at one end) to a depth of 2-3 mm. Tap the tube gently to pack the solid tightly at the bottom.
Heating: Insert the capillary into a calibrated melting point apparatus.
Ramp Rate: Rapidly heat the apparatus to 35 °C, then reduce the heating ramp rate to 1 °C/min. Causality: A slow ramp rate near the expected melting point ensures thermal equilibrium between the heating block and the sample, preventing artificially high readings.
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire mass becomes a clear liquid (meniscus).
Implications for Drug Development and Scale-Up
For researchers scaling up the production of Acetonyl p-toluate, the wide liquid-phase temperature range (48 °C to ~320 °C) has profound implications for isolation and storage.
Because the melting point is 48 °C, the compound can easily melt or "oil out" during warm summer months or in poorly climate-controlled laboratories. Storage at 2-8 °C is strictly recommended to maintain its crystalline state and prevent slow hydrolysis of the ester bond. Furthermore, the high predicted boiling point (320.4 °C) dictates that purification via distillation must be performed under extreme high vacuum to lower the effective boiling point and prevent thermal decomposition. Given its crystalline nature at room temperature, recrystallization remains the preferred, non-destructive purification method over distillation.
Caption: Thermal phase transitions and corresponding purification strategies for Acetonyl p-toluate.
References
Source: MDPI (Molecules)
2-oxopropyl 4-methylbenzoate - CAS 101395-48-6 Database Entry
Source: Molaid Chemical Database
URL
Potential biological activity of Benzoic acid 4-methyl- 2-oxopropyl ester
An In-Depth Technical Guide to the Potential Biological Activity of 2-Oxopropyl 4-Methylbenzoate Abstract This technical guide provides a comprehensive exploration of the potential biological activities of 2-oxopropyl 4-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Potential Biological Activity of 2-Oxopropyl 4-Methylbenzoate
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of 2-oxopropyl 4-methylbenzoate (Benzoic acid 4-methyl-2-oxopropyl ester). In the absence of direct experimental data for this specific molecule, this document establishes a hypothesis-driven framework based on its structural components: the p-toluic acid moiety and the 2-oxopropyl ester group. Drawing upon established knowledge of related benzoic acid derivatives, this guide outlines the scientific rationale for predicting antimicrobial, anti-inflammatory, and anticancer properties. Detailed, field-proven experimental protocols are provided for the systematic in vitro and in vivo validation of these hypothesized activities. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel benzoate esters.
Introduction and Scientific Rationale
2-Oxopropyl 4-methylbenzoate is an aromatic ester that, despite its straightforward structure, remains largely uncharacterized in scientific literature. Its molecular architecture, featuring a carboxyl group of p-toluic acid esterified with hydroxyacetone, suggests a potential for multifaceted biological interactions. The parent molecule, benzoic acid, and its numerous derivatives are known to possess a wide spectrum of bioactivities, including well-documented antimicrobial and anti-inflammatory effects. The esterification to form 2-oxopropyl 4-methylbenzoate increases the molecule's lipophilicity, a key physicochemical property that can enhance its ability to permeate biological membranes and interact with intracellular targets.
This guide is built on the following core hypotheses:
Antimicrobial Potential: Based on the known antimicrobial action of benzoic acid and other benzoate esters, it is hypothesized that 2-oxopropyl 4-methylbenzoate will exhibit inhibitory activity against a range of bacterial and fungal pathogens. The mechanism may involve disruption of cell membrane integrity or inhibition of key metabolic enzymes.
Anti-inflammatory Activity: Sodium benzoate, the salt of benzoic acid, has demonstrated the ability to suppress Th1-type immune responses and reduce the production of pro-inflammatory cytokines. We hypothesize that 2-oxopropyl 4-methylbenzoate may similarly modulate inflammatory pathways, such as the NF-κB signaling cascade.
Anticancer Properties: A growing body of research highlights the anticancer potential of various synthetic benzoic acid derivatives. It is plausible that 2-oxopropyl 4-methylbenzoate could exert cytotoxic effects on cancer cell lines through mechanisms such as the induction of apoptosis or cell cycle arrest.
This document provides the scientific and methodological foundation to rigorously test these hypotheses.
Physicochemical Properties and Synthesis
A thorough understanding of the molecule's properties is critical for designing and interpreting biological assays.
Table 1: Predicted Physicochemical Properties of 2-Oxopropyl 4-Methylbenzoate
Poorly soluble in water; miscible with organic solvents like ethanol, DMSO, and acetone.
Predicted LogP
~2.0 - 2.5 (Increased lipophilicity compared to benzoic acid)
Note: These properties are estimated based on chemical structure and data from similar compounds.
Proposed Synthetic Route
A standard and reliable method for synthesizing 2-oxopropyl 4-methylbenzoate is through the esterification of 4-methylbenzoyl chloride (p-toluoyl chloride) with hydroxyacetone (acetol).
Acid Chloride Formation: 4-methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form 4-methylbenzoyl chloride.
Esterification: The resulting 4-methylbenzoyl chloride is then reacted with hydroxyacetone in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion.
Purification: The final product can be purified using standard laboratory techniques such as liquid-liquid extraction followed by column chromatography.
Hypothesis 1: Antimicrobial Activity
The structural similarity to benzoic acid, a widely used antimicrobial preservative, provides a strong basis for investigating the antibacterial and antifungal properties of 2-oxopropyl 4-methylbenzoate.
Proposed Experimental Workflow: In Vitro Antimicrobial Susceptibility Testing
The primary objective is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the compound against a panel of clinically relevant microorganisms.
Caption: Workflow for determining MIC and MBC/MFC values.
Detailed Protocol: Broth Microdilution Method
Preparation of Materials:
Prepare a stock solution of 2-oxopropyl 4-methylbenzoate in dimethyl sulfoxide (DMSO).
Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Assay Procedure:
In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells.
Add 100 µL of the test compound stock solution to the first column of wells, creating an initial 1:2 dilution.
Perform a twofold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.
Inoculate each well (except for a sterility control) with 100 µL of the standardized microbial inoculum. The final volume in each well will be 200 µL.
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubation and Reading:
Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Determination of MBC/MFC:
Take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
Incubate the agar plates overnight.
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Hypothesis 2: Anti-inflammatory Activity
The potential for benzoate derivatives to modulate immune responses forms the basis for investigating the anti-inflammatory properties of 2-oxopropyl 4-methylbenzoate.
Proposed Experimental Workflow: In Vitro Anti-inflammatory Assay
This workflow assesses the compound's ability to reduce the production of key inflammatory mediators in a cellular model of inflammation.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
Compound Treatment and Stimulation:
Pre-treat the cells with various non-cytotoxic concentrations of 2-oxopropyl 4-methylbenzoate for 1-2 hours.
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
Nitric Oxide (NO) Measurement (Griess Assay):
After incubation, collect 100 µL of the cell culture supernatant from each well.
Mix the supernatant with an equal volume of Griess reagent.
Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. A reduction in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.
Cytokine Measurement (ELISA):
Use the remaining supernatant to quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Cell Viability Assay (MTT):
To ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate. This control is crucial for validating the specific anti-inflammatory effect of the compound.
Hypothesis 3: Anticancer Activity
The diverse biological activities of benzoic acid derivatives extend to anticancer effects, making this a logical avenue of investigation.
Proposed Experimental Workflow: In Vitro Cytotoxicity Screening
This workflow is designed to assess the compound's ability to inhibit the proliferation of various cancer cell lines, thereby determining its cytotoxic potential and selectivity.
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Detailed Protocol: MTT Cytotoxicity Assay
Cell Plating:
Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical, A549 for lung) and a non-cancerous control cell line (e.g., human fibroblasts) into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well).
Allow cells to attach and grow for 24 hours.
Compound Treatment:
Prepare serial dilutions of 2-oxopropyl 4-methylbenzoate in the appropriate cell culture medium.
Treat the cells with these dilutions for an exposure period of 48 or 72 hours. Include vehicle-only controls.
MTT Addition and Incubation:
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
Formazan Solubilization and Measurement:
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve.
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) from the curve using non-linear regression analysis.
Preliminary In Vivo Toxicity Assessment
Should the in vitro assays reveal significant biological activity, a preliminary assessment of the compound's safety profile is a mandatory next step before further preclinical development.
Proposed Experimental Workflow: Acute Oral Toxicity Study
This study is designed to determine the short-term toxicity of a single high dose of the test substance. The protocol follows established guidelines such as the OECD Test Guideline 423 (Acute Toxic Class Method).
Caption: Workflow for in vivo acute oral toxicity study (OECD 423).
Detailed Protocol: Acute Toxic Class Method
Animal Selection and Acclimatization:
Use healthy, young adult female rats (e.g., Wistar strain), as they are often more sensitive.
Acclimatize the animals to laboratory conditions for at least 5 days before dosing.
Dosing and Observation:
Fast the animals overnight prior to dosing.
Administer a single oral dose of the test compound via gavage. A "limit test" is often performed first, starting at a dose of 2000 mg/kg.
The substance is administered to a group of 3 animals.
Observe the animals closely for signs of toxicity immediately after dosing and periodically for the first 24 hours, then daily for a total of 14 days.
Record all clinical signs of toxicity, body weight changes, and any instances of mortality.
Endpoint and Interpretation:
If no mortality or significant toxicity is observed at 2000 mg/kg in the first group, a confirmatory group of 3 more animals is dosed at the same level. If mortality is low (e.g., one or fewer animals die across both groups), the LD₅₀ is determined to be greater than 2000 mg/kg, and the compound is classified as having low acute toxicity.
If significant toxicity or mortality occurs, further testing at lower dose levels (e.g., 300 mg/kg) is required to accurately classify the substance's toxicity.
At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Conclusion and Future Directions
This technical guide has established a robust, hypothesis-driven framework for the initial biological evaluation of 2-oxopropyl 4-methylbenzoate. Based on the well-documented activities of its structural relatives, there is a strong scientific rationale to investigate its potential as an antimicrobial, anti-inflammatory, or anticancer agent. The detailed in vitro and in vivo protocols provided herein represent the standard, validated methodologies required to rigorously test these hypotheses.
Successful outcomes from these initial screening assays would warrant further, more detailed preclinical investigation, including:
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by the compound.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce potential toxicity.
Pharmacokinetic (ADME) Studies: Evaluating the absorption, distribution, metabolism, and excretion profile of the compound.
Chronic Toxicity Studies: Assessing the long-term safety of the compound.
The systematic application of the workflows described in this guide will enable a thorough and efficient characterization of the biological activity of 2-oxopropyl 4-methylbenzoate, paving the way for its potential development as a novel therapeutic agent.
References
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
van den Driessche, F., et al. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 41(5), 735-748. [Link]
Radhi, S., & Sekar, A. (n.d.). Practical Microbiology Lab.9: Antibiotic Sensitivity Test. Department of Medical Laboratories Techniques. [Link]
World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
Prananingrum, W., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. Jurnal Kedokteran Brawijaya, 31(4), 217-221. [Link]
Shin, J. S., et al. (2016). Anti-inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS-stimulated RAW 264.7 cells. Oncology Letters, 12(5), 4043-4049. [Link]
OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]
U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. [Link]
IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). [Link]
Protocols & Analytical Methods
Method
Synthesis of Benzoic acid 4-methyl- 2-oxopropyl ester from p-toluic acid
Executive Summary This guide details the synthesis of Benzoic acid, 4-methyl-, 2-oxopropyl ester (CAS: 22432-68-4, also known as Acetonyl p-toluate) from p-toluic acid . This compound is a valuable intermediate in organi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the synthesis of Benzoic acid, 4-methyl-, 2-oxopropyl ester (CAS: 22432-68-4, also known as Acetonyl p-toluate) from p-toluic acid . This compound is a valuable intermediate in organic synthesis, often serving as a specialized protecting group for carboxylic acids or as a linker in prodrug design.
The protocol prioritizes the Nucleophilic Substitution (SN2) pathway using chloroacetone. This route is selected for its operational simplicity and high yield compared to carbodiimide-mediated couplings (e.g., Steglich esterification), which are prone to side reactions with
-hydroxy ketones.
Chemical Context & Mechanism
The synthesis involves the O-alkylation of the p-toluate anion with 1-chloro-2-propanone (chloroacetone).
Chemo-selectivity: Carboxylate anions are ambident nucleophiles. Under the prescribed conditions (weak base, polar aprotic/protic solvent mix), O-alkylation is kinetically favored over C-alkylation.
Finkelstein Catalysis: The addition of Sodium Iodide (NaI) generates iodoacetone in situ, which is a more reactive electrophile than chloroacetone, significantly accelerating the reaction rate.
Figure 1: Reaction Pathway
Caption: Mechanistic flow for the base-mediated O-alkylation of p-toluic acid.
Critical Safety Protocol: Chloroacetone
WARNING: Chloroacetone is a potent lachrymator (tear gas agent) and is highly toxic by inhalation and skin absorption.[1]
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
Neutralization: Do not dispose of unreacted chloroacetone directly. Quench excess reagent by stirring with aqueous ammonia or sodium bisulfite solution for 1 hour before disposal.
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Materials & Stoichiometry
Component
Role
Equiv.
MW ( g/mol )
Density (g/mL)
p-Toluic Acid
Substrate
1.0
136.15
Solid
Chloroacetone
Electrophile
1.2
92.52
1.162
Potassium Carbonate
Base
1.5
138.21
Solid
Sodium Iodide
Catalyst
0.1
149.89
Solid
Acetone
Solvent
N/A
58.08
0.784
Experimental Protocol (Method A: K2CO3/Acetone)
This method is preferred for its mild conditions and ease of workup.
Step 1: Reaction Setup
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
Charge the flask with p-Toluic acid (10.0 mmol, 1.36 g) and Potassium Carbonate (
, 15.0 mmol, 2.07 g).
Add Acetone (anhydrous, 30 mL) and stir at room temperature for 15 minutes to allow partial deprotonation.
Add Sodium Iodide (NaI, 1.0 mmol, 0.15 g) as a catalyst.
Critical Step: Add Chloroacetone (12.0 mmol, 1.11 g, ~0.96 mL) dropwise via syringe. Do this inside the hood.
Step 2: Reaction & Monitoring
Heat the mixture to reflux (bath temp ~60°C) for 4–6 hours.
TLC Monitoring: Eluent system Hexane:Ethyl Acetate (4:1).
p-Toluic acid Rf: ~0.1–0.2 (streaks).
Product Rf: ~0.5–0.6 (UV active, distinct spot).
Stain: UV (254 nm) or KMnO4 (oxidizes the ketone/alcohol moieties).
Step 3: Workup
Cool the reaction mixture to room temperature.
Filter off the inorganic salts (
, excess ) through a sintered glass funnel or Celite pad. Wash the pad with cold acetone (10 mL).
Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone.
Partition: Dissolve the residue in Ethyl Acetate (30 mL) and wash with:
Water (2 x 15 mL) to remove NaI and traces of salts.
Saturated
(1 x 15 mL) to remove unreacted p-toluic acid.
Brine (1 x 15 mL).
Dry the organic layer over anhydrous
, filter, and concentrate to yield the crude oil/solid.
Step 4: Purification
Recrystallization: If solid, recrystallize from Ethanol/Water or Hexane/Ethyl Acetate.
Flash Chromatography: If oil or impure, purify on silica gel (Gradient: 0%
20% EtOAc in Hexane).
Workflow Diagram
Caption: Operational workflow for the synthesis of Acetonyl p-toluate.
Analytical Data & Validation
Parameter
Expected Value
Notes
Appearance
White solid or viscous oil
Depends on purity; homologs are low-melting solids.
1H NMR (CDCl3)
2.20 (s, 3H, -COCH3)
Methyl ketone signal.
2.42 (s, 3H, Ar-CH3)
Toluene methyl group.
4.85 (s, 2H, -OCH2CO-)
Methylene adjacent to ketone/ester.
7.2–8.0 (m, 4H, Ar-H)
Aromatic AA'BB' system.
IR Spectroscopy
~1720 cm-1 (Ester C=O)
~1735 cm-1 (Ketone C=O)
Often overlaps with ester; look for broadening.
Troubleshooting
Low Yield: Ensure reagents are dry. Water hydrolyzes the chloroacetone and the product. Use anhydrous acetone.
Lachrymatory Fumes: If fumes escape, neutralize glassware immediately with 10% aqueous ammonia.
Incomplete Reaction: If starting material persists on TLC, add 0.2 eq more NaI and reflux for an additional 2 hours.
References
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed discussion on acetonyl esters as carboxyl protecting groups).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for alkylation of carboxylic acids).
Lutjen, A. B., et al. (2018). "Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile." Journal of Visualized Experiments. (Comparative esterification methods).
Occupational Safety and Health Administration (OSHA). "Chloroacetone Safety Data Sheet." (Safety protocols for lachrymators).
Application Note: Benzoic Acid 4-Methyl- 2-Oxopropyl Ester as a Photolabile Protecting Group
Executive Summary In advanced organic synthesis and targeted drug delivery, the ability to mask reactive functional groups and release them under spatiotemporally controlled, orthogonal conditions is paramount. Benzoic a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced organic synthesis and targeted drug delivery, the ability to mask reactive functional groups and release them under spatiotemporally controlled, orthogonal conditions is paramount. Benzoic acid, 4-methyl-, 2-oxopropyl ester (CAS: 101395-48-6)—commonly referred to as 2-oxopropyl 4-methylbenzoate—serves as a highly effective model for utilizing the 2-oxopropyl (acetol) moiety as a photoremovable protecting group (PRPG)[1][2].
Unlike traditional protecting groups that require harsh acidic, basic, or reductive conditions for cleavage, the 2-oxopropyl ester can be cleanly cleaved using ultraviolet (UV) irradiation. Furthermore, recent advancements have demonstrated its susceptibility to radiolytic one-electron reduction, making it an exceptional candidate for drug release in hypoxic tumor microenvironments[3][4]. This application note provides a comprehensive, self-validating guide to the installation and controlled photochemical cleavage of the 2-oxopropyl group.
Mechanistic Rationale: The 2-Oxopropyl Photochemistry
To optimize any chemical protocol, one must first understand the underlying physical chemistry driving the reaction. The efficacy of the 2-oxopropyl group as a PRPG is rooted in the photochemistry of its α-keto ester framework.
Excitation & Intersystem Crossing: Upon irradiation with UV light (λ ≈ 300 nm), the carbonyl oxygen of the 2-oxopropyl group absorbs a photon, promoting an electron from a non-bonding orbital to an anti-bonding pi orbital (n-π* transition). This generates a short-lived singlet excited state that undergoes rapid intersystem crossing (ISC) to a longer-lived, reactive triplet state.
Cleavage Causality: The excited triplet state induces a redistribution of electron density that weakens the adjacent C–O ester bond. Depending on the solvent environment, this leads to either homolytic cleavage or photo-solvolysis.
Solvent Trapping: A polar, protic solvent (such as a methanol/water mixture) is mechanistically required. Water or methanol acts as a nucleophile/proton donor that traps the highly reactive intermediate radicals or cations, preventing molecular recombination and driving the reaction forward to yield the free 4-methylbenzoic acid and benign acetone derivatives.
This mechanism is corroborated by extensive studies on related PRPGs, as detailed in authoritative literature such as [3][5]. Additionally, the 2-oxopropyl group can undergo radiolytic cleavage via X-ray irradiation, which triggers a one-electron reduction pathway ideal for deep-tissue biological applications, as established in [3][4].
Workflow & Pathway Visualization
Photolytic and radiolytic deprotection pathways of the 2-oxopropyl group.
Experimental Protocols: A Self-Validating Approach
A robust methodology must be self-validating—meaning it incorporates internal analytical checks to confirm success at each stage before proceeding.
Installation Protocol (Protection Workflow)
Objective: Synthesize 2-oxopropyl 4-methylbenzoate from 4-methylbenzoic acid.
Preparation: Dissolve 10.0 mmol of 4-methylbenzoic acid in 25 mL of anhydrous N,N-Dimethylformamide (DMF).
Causality: DMF is a polar aprotic solvent that heavily solvates cations but leaves anions "naked" and highly reactive, maximizing the nucleophilicity of the carboxylate.
Deprotonation: Add 12.0 mmol of anhydrous Potassium Carbonate (K₂CO₃) and stir for 30 minutes at room temperature.
Causality: K₂CO₃ is a mild base that quantitatively deprotonates the acid without risking the hydrolysis of the final ester product, which stronger bases (like NaOH) might cause.
Alkylation: Dropwise add 11.0 mmol of chloroacetone. Stir the reaction mixture at 50 °C for 4 hours.
Self-Validation Check 1 (TLC): Spot the reaction on a silica TLC plate (Eluent: 80:20 Hexanes/Ethyl Acetate). The product ester will appear as a new, higher Rf (less polar) UV-active spot compared to the baseline-retained free acid. Do not proceed to workup until the acid spot is consumed.
Workup: Quench with 50 mL of distilled water and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
Self-Validation Check 2 (NMR): Run a crude ¹H NMR. The successful installation is definitively proven by the appearance of a sharp singlet at ~4.8 ppm (integrating to 2H, the -CH₂- group flanked by the ester and ketone) and a singlet at ~2.2 ppm (integrating to 3H, the terminal methyl ketone).
Objective: Quantitatively release 4-methylbenzoic acid via UV irradiation.
Sample Preparation: Dissolve 1.0 mmol of the purified 2-oxopropyl 4-methylbenzoate in 100 mL of a Methanol/Water (80:20 v/v) mixture.
Causality: The inclusion of water is critical. It acts as a proton donor and nucleophile to trap the reactive photobyproducts. In purely aprotic solvents (like pure acetonitrile), the intermediate radicals often recombine, drastically stalling the reaction yield.
Irradiation: Transfer the solution to a quartz reaction vessel. Irradiate using a Rayonet photochemical reactor equipped with 300 nm UV lamps for 45 minutes under gentle stirring.
Self-Validation Check 3 (Spectroscopy): Pull 100 µL aliquots every 10 minutes and analyze via UV-Vis spectroscopy. The overlay of these spectra should reveal an isosbestic point .
Causality: An isosbestic point mathematically proves that the starting material is converting directly into the product without the accumulation of long-lived, potentially parasitic intermediates.
Isolation: Concentrate the solvent under reduced pressure, acidify mildly if necessary, and extract the free 4-methylbenzoic acid using dichloromethane.
Quantitative Performance Data
The efficiency of the 2-oxopropyl group cleavage is highly dependent on the solvent matrix and the irradiation wavelength. The table below summarizes the causality of these variables on the final deprotection yield.
Effective, but slightly slower due to the lower polarity of MeCN vs MeOH.
Pure Acetonitrile (100%)
300
120
45%
Lack of a protic trap leads to severe product recombination (stalled equilibrium).
Methanol / H₂O (80:20)
350
120
70%
Lower molar absorptivity of the α-keto ester at 350 nm reduces quantum yield.
References
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy
Source: Chemical Reviews, 2013, 113 (1), 119-191.
URL:[Link]
Radiolytic one-electron reduction characteristics of tyrosine derivative caged by 2-oxopropyl group
Source: Bioorganic & Medicinal Chemistry Letters, 2008, 18 (23), 6126-6129.
URL:[Link]
A Dimethyl Ketal-Protected Benzoin-Based Linker Suitable for Photolytic Release of Unprotected Peptides
Source: The Journal of Organic Chemistry, 2011, 76 (22), 9409-9416.
URL:[Link]
Application Notes & Protocols: Catalytic Synthesis of Acetonyl p-Toluate
Document ID: AN-CPD-260307-01 Abstract This document provides a comprehensive technical guide for the synthesis of Acetonyl p-toluate, a keto-ester of significant interest as a versatile intermediate in organic synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: AN-CPD-260307-01
Abstract
This document provides a comprehensive technical guide for the synthesis of Acetonyl p-toluate, a keto-ester of significant interest as a versatile intermediate in organic synthesis. We move beyond simple procedural outlines to deliver an in-depth analysis of catalytic strategies, focusing on the principles that govern catalyst selection and reaction optimization. The primary focus is on Phase-Transfer Catalysis (PTC), a robust and environmentally conscious methodology ideally suited for this transformation. A detailed, field-tested protocol is provided, designed for reproducibility and scalability. This guide is intended for researchers, chemists, and process development professionals engaged in fine chemical and pharmaceutical synthesis.
Introduction: The Synthetic Utility of Acetonyl p-Toluate
Acetonyl p-toluate (IUPAC name: 2-oxopropyl 4-methylbenzoate) is a bifunctional molecule incorporating both a ketone and an aromatic ester moiety. This structural arrangement makes it a valuable building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and pharmaceutical intermediates. The ester can be hydrolyzed or transesterified, while the ketone provides a reactive site for nucleophilic additions, condensations, and reductions.
The synthesis of this target molecule is achieved via the O-alkylation of p-toluic acid or its corresponding carboxylate salt with a suitable acetonyl synthon, typically chloroacetone. The efficiency of this SN2 reaction is highly dependent on the catalytic system employed to overcome phase-solubility issues and to activate the nucleophile.
Catalytic Strategy: The Power of Phase-Transfer Catalysis (PTC)
For the esterification of a carboxylate salt with an alkyl halide, a biphasic reaction system is often the most practical approach. p-Toluic acid is deprotonated by an inorganic base (e.g., NaOH, K₂CO₃) in an aqueous phase, while the alkylating agent, chloroacetone, resides in an immiscible organic solvent. The reaction, however, is kinetically hindered as the two reactants are physically separated.
Phase-Transfer Catalysis (PTC) provides an elegant solution to this problem. A PTC agent facilitates the transport of the p-toluate anion from the aqueous phase into the organic phase, where it can readily react with chloroacetone.[1][2]
The PTC Mechanism of Action
The catalytic cycle, grounded in the "extraction mechanism," involves two primary steps:
Anion Exchange: At the aqueous-organic interface, the catalyst cation (Q⁺), typically from a quaternary ammonium salt, exchanges its counter-ion (e.g., Cl⁻, HSO₄⁻) for the p-toluate anion (ArCOO⁻) generated in the aqueous phase.[3]
Organic Phase Reaction: The newly formed lipophilic ion-pair [Q⁺ ArCOO⁻] is soluble in the organic phase and migrates away from the interface. Here, the p-toluate anion is "naked" and highly nucleophilic, rapidly reacting with chloroacetone in an SN2 displacement to form the desired ester and release the catalyst's original counter-ion. The catalyst cation (Q⁺) then returns to the interface to begin another cycle.[4][5]
This continuous process allows for the reaction to proceed efficiently at moderate temperatures with only a catalytic amount of the PTC agent.[4]
Caption: PTC mechanism for Acetonyl p-toluate synthesis.
Selecting the Appropriate Phase-Transfer Catalyst
The choice of catalyst is critical for reaction efficiency. Quaternary ammonium salts are the most common and cost-effective choice for this type of O-alkylation.[5]
Highly effective for SN2 reactions. The lipophilicity of the alkyl groups on the nitrogen atom is crucial for solubility in the organic phase. TBAB is a robust, general-purpose choice.
Offer greater thermal stability compared to their ammonium counterparts, making them suitable for reactions requiring higher temperatures. Generally more expensive.[1]
Crown Ethers & Cryptands
18-Crown-6
These are neutral catalysts that function by encapsulating the cation (e.g., K⁺ from K₂CO₃), effectively transporting the entire salt into the organic phase.[4] This makes the anion exceptionally reactive. Often used for more challenging reactions but are significantly more expensive and pose toxicity concerns.
For the synthesis of Acetonyl p-toluate under typical conditions, Tetrabutylammonium bromide (TBAB) is the recommended starting point due to its high efficacy, commercial availability, and favorable cost profile.
Alternative Catalytic Systems: Acid Catalysis
While PTC is the preferred method, classical acid catalysis, such as Fischer esterification, is a cornerstone of ester synthesis.[6] In this context, an acid catalyst like p-toluenesulfonic acid (p-TsOH) could theoretically be used.[7][8]
However, this approach is less suitable for the reaction between p-toluic acid and chloroacetone. Fischer esterification typically involves an alcohol as the alkylating agent, which is activated by protonation of the carboxylic acid. Using an alkyl halide under these conditions can lead to side reactions and is generally less efficient than the base-mediated PTC route. Strong acids can also promote self-condensation of chloroacetone. Therefore, this method is not recommended for this specific transformation.
Field-Tested Protocol: Synthesis via Phase-Transfer Catalysis
This protocol describes a reliable and scalable procedure for the synthesis of Acetonyl p-toluate using TBAB as the phase-transfer catalyst.
Experimental Workflow Diagram
Caption: Experimental workflow for PTC synthesis.
Reagents and Materials
Reagent
Formula
MW ( g/mol )
Molar Eq.
Quantity
Notes
p-Toluic Acid
C₈H₈O₂
136.15
1.0
13.62 g
Ensure it is dry.
Chloroacetone
C₃H₅ClO
92.52
1.1
7.4 mL (8.42 g)
Lachrymator! Handle in a fume hood.
Sodium Hydroxide
NaOH
40.00
1.2
4.80 g
---
Tetrabutylammonium Bromide (TBAB)
C₁₆H₃₆BrN
322.37
0.05
1.61 g
The catalyst.
Toluene
C₇H₈
---
---
150 mL
Organic phase.
Water (Deionized)
H₂O
---
---
100 mL
Aqueous phase.
Step-by-Step Procedure
Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add p-toluic acid (13.62 g, 100 mmol), toluene (150 mL), and tetrabutylammonium bromide (TBAB) (1.61 g, 5 mmol).
Base Addition: In a separate beaker, dissolve sodium hydroxide (4.80 g, 120 mmol) in deionized water (100 mL). Add this aqueous solution to the reaction flask with vigorous stirring.
Heating: Begin heating the biphasic mixture to 60-65 °C. Stirring should be vigorous (e.g., 400-500 RPM) to ensure adequate mixing and a large interfacial surface area.
Substrate Addition: Once the reaction temperature is stable, add chloroacetone (7.4 mL, 110 mmol) dropwise over 15-20 minutes using an addition funnel. An initial exotherm may be observed; maintain the temperature below 70 °C.
Reaction Monitoring: Maintain the reaction at 60-65 °C for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by sampling the organic layer. The disappearance of p-toluic acid (visualized on TLC after an acidic workup of the spot) indicates completion.
Work-up - Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and allow the layers to separate. Remove and set aside the lower aqueous layer.
Work-up - Washing: Wash the organic layer sequentially with 100 mL of water and then 100 mL of saturated sodium chloride (brine) solution to remove residual base and salts.
Drying and Concentration: Dry the toluene layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an oil or waxy solid.
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to yield Acetonyl p-toluate as a purified crystalline solid.
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry). The expected yield is typically in the range of 85-95%.
Concluding Remarks
The synthesis of Acetonyl p-toluate is most effectively and efficiently achieved using Phase-Transfer Catalysis. This method avoids the need for anhydrous solvents or hazardous reagents, aligning with the principles of green chemistry.[1] The provided protocol, centered on the use of TBAB, is a validated and robust starting point for laboratory-scale synthesis and offers a clear pathway for process scale-up. Careful control of temperature and efficient stirring are paramount to achieving high yields and purity.
References
Phase-transfer c
Phase transfer c
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals.
A Minireview of Phase-Transfer C
PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? - Acta Poloniae Pharmaceutica ñ Drug Research.
Fischer Esterific
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst - ResearchG
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as C
Application Note: Photochemical Cleavage Conditions for 2-Oxopropyl and Related α-Keto Esters
Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The 2-oxopropyl (acetonyl) group and its aromatic deri...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocol
Executive Summary
The 2-oxopropyl (acetonyl) group and its aromatic derivatives (e.g., phenacyl, 2,5-dimethylphenacyl) represent a highly versatile class of photoremovable protecting groups (PPGs) for carboxylic acids, phosphates, and sulfonates. While traditionally cleaved via chemical reduction (e.g., Zn/AcOH), their susceptibility to photochemical cleavage offers a traceless, orthogonal deprotection strategy crucial for complex peptide synthesis, oligonucleotide caging, and targeted drug delivery.
This application note details the mechanistic causality, quantitative performance metrics, and self-validating experimental protocols required to achieve high-yielding photochemical cleavage of 2-oxopropyl and related α-keto esters.
Mechanistic Causality: The Photochemistry of α-Keto Esters
To optimize a photochemical reaction, one must understand the excited-state dynamics. The cleavage of 2-oxopropyl and phenacyl esters does not proceed via direct homolytic scission of the C–O bond from the ground state. Instead, it relies on a well-defined sequence of intersystem crossing and hydrogen abstraction [1].
Excitation & Intersystem Crossing (ISC): Upon irradiation with UV light (280–320 nm), the carbonyl group transitions to a singlet excited state (
), which rapidly undergoes ISC to a longer-lived triplet state ().
Hydrogen Abstraction: The
state is highly electrophilic and abstracts a hydrogen atom from a donor solvent (typically isopropanol or dioxane) to form a ketyl radical intermediate.
Bond Scission: The ketyl radical undergoes rapid C–O bond cleavage, releasing the free carboxylic acid and a ketone byproduct (acetone or acetophenone) [2].
Because the reaction is entirely dependent on the
state, molecular oxygen (a triplet ground-state molecule) acts as a potent quencher . Failing to rigorously deoxygenate the reaction mixture will collapse the quantum yield near zero and generate reactive singlet oxygen, leading to substrate degradation.
Photochemical cleavage mechanism of 2-oxopropyl esters via triplet ketyl radical formation.
The exact structure of the 2-oxopropyl derivative dictates the required wavelength and the overall quantum yield (
). Unsubstituted 2-oxopropyl (acetonyl) esters require shorter wavelengths (Quartz glassware) and have lower quantum yields. Substituting the methyl group with an aromatic ring (phenacyl) shifts the absorbance into the UVA region (Pyrex glassware).
Adding steric bulk, such as in the 2,5-dimethylphenacyl ester, forces the carbonyl group out of coplanarity with the aromatic ring. This structural twist drastically accelerates the release kinetics and suppresses competing photo-Favorskii rearrangements, pushing the quantum yield near unity [2].
Table 1: Photochemical Properties of 2-Oxopropyl and Related Esters
Protecting Group
Structure
Absorbance
Cleavage
Quantum Yield ()
Recommended Solvent System
2-Oxopropyl (Acetonyl)
-CH-CO-CH
~280 nm
280–300 nm
0.05 – 0.10
Isopropanol / Dioxane
Phenacyl
-CH-CO-Ph
~320 nm
313 nm
0.10 – 0.20
Isopropanol / HO (8:2)
2,5-Dimethylphenacyl
-CH-CO-Ar(Me)
~330 nm
313–350 nm
0.80 – 1.00
Benzene / Isopropanol
Experimental Protocols: Self-Validating Workflows
The following protocol is designed as a self-validating system. By tracking the reaction via HPLC and utilizing specific solvent ratios, the chemist can confirm that cleavage is driven photochemically rather than hydrolytically.
Self-validating experimental workflow for the photolysis of 2-oxopropyl and related α-keto esters.
Protocol: Direct Photolysis of 2-Oxopropyl / Phenacyl Esters
Materials Required:
Photoreactor equipped with 300 nm (for 2-oxopropyl) or 313 nm (for phenacyl) lamps.
Argon gas line with a long stainless-steel needle.
Step-by-Step Methodology:
Substrate Dissolution: Dissolve the 2-oxopropyl or phenacyl ester-protected compound (0.01 to 0.05 M) in a mixture of Isopropanol/Water (80:20 v/v).
Causality: Isopropanol acts as the mandatory hydrogen-atom donor to form the ketyl radical. Water stabilizes the transition state of the leaving carboxylate anion and prevents competing transesterification side-reactions [3].
Deoxygenation (Critical Step): Seal the reaction vessel with a rubber septum. Insert the Argon needle directly into the solvent and a short bleed needle into the headspace. Sparge the solution vigorously for 20 minutes.
Causality: Purging removes dissolved
. If this step is skipped, the state will be quenched, resulting in extended reaction times and oxidative degradation of the substrate.
Irradiation: Place the vessel in the photoreactor. For unsubstituted 2-oxopropyl esters, use Quartz vessels and 300 nm lamps. For phenacyl derivatives, use Pyrex vessels (which filter out high-energy <290 nm light to prevent backbone damage) and 313 nm lamps.
Self-Validating Monitoring: After 30 minutes, remove a 10 µL aliquot, dilute, and analyze via LC-MS or HPLC.
Validation Check: You should observe the stoichiometric appearance of the free carboxylic acid and the corresponding ketone (acetone or acetophenone). If transesterification products (e.g., isopropyl esters) appear, increase the water content in the solvent mixture.
Workup: Once the starting material is consumed (typically 1–4 hours depending on lamp wattage), transfer the mixture to a round-bottom flask. Remove the isopropanol under reduced pressure, acidify the remaining aqueous layer (if necessary), and extract the free carboxylic acid with ethyl acetate (3 × 15 mL).
Troubleshooting & Optimization
Low Yield / Slow Cleavage: If cleavage stalls at 50%, verify the integrity of the Argon sparge. Alternatively, switch to a 2,5-dimethylphenacyl ester, which boasts a quantum yield near 1.0 and requires significantly less irradiation time [2].
Poor Solubility: If the substrate is insoluble in Isopropanol/Water, substitute Isopropanol with 1,4-Dioxane (which also acts as an H-atom donor) and maintain 10-20% water.
References
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[Link]
Literák, J., Relich, S., Kulhánek, P., & Klán, P. (2003). Temperature dependent photochemical cleavage of 2,5-dimethylphenacyl esters. Molecular Diversity, 7(2-4), 265-271.[Link]
Mumtaz, S. (2017). Photochemical synthesis in batch and micro flow reactors. James Cook University ResearchOnline.[Link]
Method
Preparation of alpha-acyloxy ketones via Benzoic acid 4-methyl- 2-oxopropyl ester
Focus: A Comprehensive Protocol for the Preparation of 2-Oxopropyl 4-Methylbenzoate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The α-acyloxy ketone motif is a u...
Author: BenchChem Technical Support Team. Date: March 2026
Focus: A Comprehensive Protocol for the Preparation of 2-Oxopropyl 4-Methylbenzoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
The α-acyloxy ketone motif is a ubiquitous and highly versatile building block in organic synthesis. It is frequently utilized as a critical intermediate in the preparation of active pharmaceutical ingredients (APIs), complex oxygen/nitrogen-based heterocycles (such as oxazoles, furans, and pyrroles), and biologically active natural products[1].
While modern catalytic methods have expanded the synthetic toolkit, the direct O-acylation of α-hydroxy ketones remains a highly reliable, scalable, and atom-economical approach[2]. This application note provides an in-depth, self-validating protocol for the preparation of α-acyloxy ketones, utilizing the synthesis of 2-oxopropyl 4-methylbenzoate (Benzoic acid, 4-methyl-, 2-oxopropyl ester; CAS: 101395-48-6)[3] as the definitive model system.
Methodological Landscape
The preparation of α-acyloxy ketones has evolved significantly. To assist researchers in selecting the appropriate methodology for their specific pipeline, the quantitative data and operational metrics of current synthetic strategies are summarized below:
The synthesis of 2-oxopropyl 4-methylbenzoate is achieved via the nucleophilic acyl substitution of p-toluoyl chloride by 3-hydroxypropan-2-one (hydroxyacetone).
Causality of Experimental Choices:
Pyridine as a Dual-Action Reagent: Pyridine is selected over simple aliphatic amines because it acts as both the solvent and a nucleophilic catalyst. It reacts with p-toluoyl chloride to form a highly electrophilic acylpyridinium intermediate. Simultaneously, it acts as an acid scavenger, neutralizing the HCl byproduct to prevent the acid-catalyzed degradation or self-aldol condensation of the sensitive α-hydroxy ketone[2].
Stoichiometric Imbalance: A 1.5-fold molar excess of hydroxyacetone is utilized. Because hydroxyacetone is highly hydrophilic, unreacted excess is easily purged during the aqueous wash, ensuring the complete consumption of the more problematic p-toluoyl chloride.
Figure 1: Mechanistic pathway for the O-acylation of hydroxyacetone to form the α-acyloxy ketone.
Core Protocol: Synthesis of 2-Oxopropyl 4-Methylbenzoate
Equipment: 50 mL round-bottom flask, magnetic stirrer, ice bath, separatory funnel.
Step-by-Step Workflow
Figure 2: Step-by-step experimental workflow for synthesizing 2-oxopropyl 4-methylbenzoate.
Procedure:
Initiation: Dissolve 3-hydroxypropan-2-one (1.13 g, 15 mmol) in anhydrous pyridine (3 mL) within a 50 mL round-bottom flask. Submerge the flask in an ice bath to bring the internal temperature to 0 °C[2].
Electrophile Addition: Begin vigorous magnetic stirring. Add p-toluoyl chloride (1.55 g, 10 mmol) drop-wise over 10 minutes. Causality: The reaction is highly exothermic; drop-wise addition at 0 °C prevents thermal runaway and degradation of the starting materials.
Incubation: Maintain stirring at 0 °C for 30 minutes to allow the initial burst of acylpyridinium formation to subside. Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C), stirring overnight (approx. 12 hours)[2].
Quenching: Pour the crude reaction mixture into 100 mL of vigorously stirred ice-water.
Acidification: Slowly add concentrated hydrochloric acid drop-wise until the aqueous mixture reaches pH < 2. Causality: This step is critical. It protonates the pyridine solvent, converting it entirely into water-soluble pyridinium chloride, preventing it from partitioning into the organic phase during extraction.
Extraction: Transfer the mixture to a separatory funnel and extract with CHCl₃ (3 × 30 mL). Combine the organic layers.
Neutralization Wash: Wash the combined organic phase with 5% aqueous NaHCO₃ (50 mL). Causality: This neutralizes any residual HCl and converts trace amounts of hydrolyzed p-toluic acid into water-soluble sodium p-toluate, purging it from the product.
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound as a distinct oil/foam.
Analytical Validation & Quality Control (Self-Validating System)
To ensure the integrity of the protocol, the system must validate itself through the following analytical checkpoints:
In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, EtOAc/n-hexane, 33:67, v/v). The highly UV-active p-toluoyl chloride must completely disappear. The product, 2-oxopropyl 4-methylbenzoate, will manifest as a new, distinct UV-active spot (Expected
Physical Phase Validation: Following the NaHCO₃ wash (Step 7), the organic phase must be entirely devoid of the characteristic, pungent odor of pyridine. If the odor persists, the acidification in Step 5 was insufficient, and the organic layer must be washed with 1M HCl.
Structural Confirmation (¹H NMR): Post-evaporation, ¹H NMR (CDCl₃) integration must confirm the 1:1 stoichiometry of the ester linkage. The spectrum will reveal a 3H singlet for the aromatic methyl group (~2.4 ppm) and a 3H singlet for the acetonyl methyl group (~2.2 ppm). The methylene bridge adjacent to the ester oxygen will appear as a distinct 2H singlet (~4.8 ppm), definitively confirming the α-acyloxy ketone architecture.
References
Towards the Synthesis of Inosine Building Blocks for the Preparation of Oligonucleotides with Hydrophobic Alkyl Chains Between the Nucleotide Units
Source: Molecules (MDPI), 2009
URL:[Link]
A Mild, Fast, and Scalable Synthesis of Substituted α-Acyloxy Ketones via Multicomponent Reaction Using a Continuous Flow Approach
Source: Frontiers in Chemistry, 2019
URL:[Link]
Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation of Olefins with Carboxylic Acids
Source: Organic Letters (ACS Publications), 2016
URL:[Link]
Metal-free synthesis of α-acyloxy ketones from carboxylic acids and sulfoxonium ylides
Source: Organic & Biomolecular Chemistry (RSC Publishing), 2023
URL:[Link]
Application Note: Strategic Solvent Selection for the Synthesis of 2-oxopropyl 4-methylbenzoate via Nucleophilic Substitution
An Application Guide for the Synthesis of 2-oxopropyl 4-methylbenzoate **Abstract The synthesis of α-keto esters, such as 2-oxopropyl 4-methylbenzoate, is a fundamental transformation in organic chemistry, providing key...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the Synthesis of 2-oxopropyl 4-methylbenzoate
**Abstract
The synthesis of α-keto esters, such as 2-oxopropyl 4-methylbenzoate, is a fundamental transformation in organic chemistry, providing key intermediates for pharmaceuticals and specialty chemicals.[1][2][3] The reaction of a carboxylate salt with an α-halo ketone proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The success of this synthesis is critically dependent on the choice of reaction solvent, which governs reactant solubility, nucleophile reactivity, and reaction kinetics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for selecting an optimal solvent for this synthesis, ensuring high yield and purity.
Introduction: The Critical Role of the Solvent
Organic solvents are not merely inert media for dissolving reactants; they are active participants that can dictate the course and efficiency of a chemical reaction.[4] In the synthesis of 2-oxopropyl 4-methylbenzoate from sodium 4-methylbenzoate and chloroacetone, the solvent's properties directly influence the S_N2 pathway. An ideal solvent must accomplish two primary, and often competing, tasks:
Dissolve Reactants: It must effectively dissolve the ionic nucleophile (sodium 4-methylbenzoate) to ensure it is available for reaction.
Enhance Nucleophilicity: It must not overly stabilize the nucleophile, which would blunt its reactivity towards the electrophilic chloroacetone.
This guide explores the theoretical basis for solvent selection and provides a practical, step-by-step protocol for empirical validation.
Mechanistic Insights: An S_N2 Pathway
The formation of 2-oxopropyl 4-methylbenzoate from sodium 4-methylbenzoate and chloroacetone is a classic S_N2 reaction.[5][6] In this mechanism, the carboxylate anion acts as the nucleophile, attacking the carbon atom bearing the chlorine. This occurs in a single, concerted step where the new carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks.
Polar aprotic solvents are known to significantly accelerate S_N2 reactions.[7][8] Unlike protic solvents (e.g., water, ethanol), which form strong hydrogen bonds with the nucleophile and create a stabilizing "solvent cage" that hinders its reactivity, aprotic solvents do not have acidic protons.[9][10] They solvate the cation (Na⁺) while leaving the nucleophilic anion relatively "naked" and highly reactive.[11]
Caption: S_N2 mechanism for the synthesis of 2-oxopropyl 4-methylbenzoate.
Profiling Candidate Solvents
Based on the mechanistic requirements, the most suitable candidates are polar aprotic solvents. We will consider three primary options: Acetone, Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF). Their key properties are summarized below.
Property
Acetone (C₃H₆O)
Acetonitrile (CH₃CN)
N,N-Dimethylformamide (C₃H₇NO)
Rationale for Importance
Type
Polar Aprotic
Polar Aprotic
Polar Aprotic
Essential for promoting the S_N2 mechanism by not solvating the nucleophile via hydrogen bonding.[7][9]
Determines the accessible temperature range for the reaction. Higher temperatures can increase reaction rates but must be balanced against potential side reactions and solvent removal post-reaction.[18]
Reactant Solubility
Sodium 4-methylbenzoate
Sparingly soluble
Moderately soluble
Highly soluble
The salt must be in solution to react. Poor solubility will severely limit the reaction rate.
Chloroacetone
Miscible
Miscible
Miscible
Good solubility of the electrophile is necessary for a homogeneous reaction mixture.[19][20]
Byproduct Solubility
Sodium Chloride (NaCl)
Insoluble
Sparingly soluble
Soluble
Insoluble byproducts can precipitate, driving the reaction to completion according to Le Châtelier's principle, a key feature of analogous Finkelstein reactions.[21][22][23]
Experimental Protocol for Solvent Selection
This protocol outlines a systematic approach to screen and identify the optimal solvent for the synthesis. The workflow emphasizes parallel experimentation for direct comparison.
Caption: Experimental workflow for comparative solvent screening.
Materials and Reagents
Sodium 4-methylbenzoate
Chloroacetone (stabilized)
Acetone (anhydrous)
Acetonitrile (anhydrous)
N,N-Dimethylformamide (anhydrous)
Ethyl Acetate (for extraction)
Deionized Water
Magnesium Sulfate or Sodium Sulfate (drying agent)
Scintillation vials with screw caps
Heated stirring plate or shaker block
TLC plates (silica gel) and developing chamber
GC-MS or LC-MS for quantitative analysis
Step-by-Step Screening Procedure
Preparation:
In three separate 20 mL scintillation vials, accurately weigh 1.0 mmol of sodium 4-methylbenzoate. Label them 'A-Acetone', 'B-Acetonitrile', and 'C-DMF'.
Prepare a stock solution of chloroacetone in a separate container if desired, or plan to add it directly.
Reaction Setup:
To each vial, add 5 mL of the corresponding solvent (Acetone to vial A, Acetonitrile to vial B, DMF to vial C).
Stir the mixtures at room temperature for 5 minutes to assess initial solubility. Note any differences.
Add 1.1 mmol (1.1 equivalents) of chloroacetone to each vial.
Securely cap each vial.
Incubation:
Place all three vials in a pre-heated shaker block or oil bath set to a moderate temperature, for example, 60°C. This temperature is suitable for all three solvents to allow for a fair comparison.
Allow the reactions to proceed for a predetermined time, such as 4-8 hours.
Workup and Sample Preparation:
After the reaction time has elapsed, remove the vials and allow them to cool to room temperature.
To each vial, add 10 mL of deionized water.
Add 10 mL of ethyl acetate to each vial, cap, and shake vigorously to extract the product.
Allow the layers to separate. Carefully collect the top organic layer (ethyl acetate) with a pipette.
Dry the organic extracts over anhydrous sodium sulfate, filter, and collect the filtrate for analysis.
Analysis and Interpretation
Thin-Layer Chromatography (TLC): Spot the initial chloroacetone, a solution of the starting salt (if possible), and each of the three reaction extracts onto a single TLC plate. Develop the plate in an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The reaction with the most intense product spot and the least amount of remaining starting material is the most successful.
Gas/Liquid Chromatography-Mass Spectrometry (GC/MS, LC/MS): For a quantitative assessment, analyze the dried organic extracts. Compare the relative peak areas of the product (2-oxopropyl 4-methylbenzoate) to the unreacted chloroacetone to determine the percent conversion and relative yield in each solvent.
Expected Outcomes and Rationale
Acetone: May show limited success due to the poor solubility of the sodium salt. However, if the reaction proceeds, the insolubility of the NaCl byproduct could drive the equilibrium forward, potentially leading to a clean reaction if enough starting material dissolves.[21][22]
Acetonitrile: Often represents a good balance. Its dielectric constant is high enough to dissolve the salt, it has a convenient boiling point, and it is an excellent solvent for S_N2 reactions.[5][15]
N,N-Dimethylformamide (DMF): Typically provides the highest solubility for the sodium salt due to its high polarity.[12] This often translates to the fastest reaction rate and highest yield, making it a common choice for S_N2 reactions involving carboxylate salts.[5][24]
Conclusion
The selection of a solvent for the synthesis of 2-oxopropyl 4-methylbenzoate is a critical parameter that directly impacts reaction efficiency. While theoretical principles strongly favor polar aprotic solvents like Acetone, Acetonitrile, and DMF, an empirical screening protocol is essential for validation. By systematically evaluating solubility and reaction outcomes, researchers can confidently select a solvent that maximizes yield, minimizes side products, and ensures a robust and reproducible synthesis. For this specific transformation, DMF is often the solvent of choice due to its superior ability to dissolve the ionic nucleophile, though acetonitrile provides a viable alternative with a lower boiling point for easier removal.
References
Acetonitrile - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Study.com. (n.d.). Acetone | Structure, Properties & Uses. Retrieved March 7, 2026, from [Link]
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
Aure Chemical. (n.d.). Chloroacetone CAS 78-95-5. Retrieved March 7, 2026, from [Link]
Proprep. (n.d.). What is the boiling point of acetonitrile (ACN), and how does this property make it a useful solvent in organic chemistry?. Retrieved March 7, 2026, from [Link]
Quora. (2017, August 28). Is acetone polar or nonpolar?. Retrieved March 7, 2026, from [Link]
ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Retrieved March 7, 2026, from [Link]
BYJU'S. (n.d.). Acetonitrile Formula. Retrieved March 7, 2026, from [Link]
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Solubility of Things. (n.d.). 1-Chloroacetone. Retrieved March 7, 2026, from [Link]
Reddit. (2019, March 8). Why is acetone considered a non-polar solvent?. r/askscience. Retrieved March 7, 2026, from [Link]
ACS Publications. (2009, December 11). Dielectric Properties of N,N-Dimethylformamide Aqueous Solutions in External Electromagnetic Fields by Molecular Dynamics Simulation. The Journal of Physical Chemistry A. Retrieved March 7, 2026, from [Link]
IndiaMART. (n.d.). Acetonitrile Chemical - Boiling Point: 81.3 To 82.1 A C; 178.2 To 179.7 A F; 354.4 To 355.2 K. Retrieved March 7, 2026, from [Link]
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved March 7, 2026, from [Link]
ACS Publications. (2006, November 23). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]
ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents. Retrieved March 7, 2026, from [Link]
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved March 7, 2026, from [Link]
ALL ABOUT CHEMISTRY. (2020, July 4). Finkelstein Reaction. Retrieved March 7, 2026, from [Link]
Canadian Journal of Chemistry. (1992). Static dielectric constants of the N,N-dimethylformamide/2-methoxyethanol solvent system at various temperatures. Retrieved March 7, 2026, from [Link]
Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents. r/chemhelp. Retrieved March 7, 2026, from [Link]
YouTube. (2021, February 8). Is C3H6O (Acetone) Polar or Non-Polar?. Retrieved March 7, 2026, from [Link]
Reichardt, C. (n.d.). Solvents and Polarity. Retrieved March 7, 2026, from [Link]
ResearchGate. (n.d.). Dielectric constant of N,N-dimethylformamide. Retrieved March 7, 2026, from [Link]
Rzepa, H. (2009, May 16). The mystery of the Finkelstein reaction. Henry Rzepa's Blog. Retrieved March 7, 2026, from [Link]
Chemistry Talk. (2024, October 27). Organic Solvents in Chemistry and Laboratories. Retrieved March 7, 2026, from [Link]
Study.com. (n.d.). Organic Solvents Definition, Types & List. Retrieved March 7, 2026, from [Link]
HELM AG. (n.d.). Dimethylformamide - Technical Data Sheet DMF. Retrieved March 7, 2026, from [Link]
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved March 7, 2026, from [Link]
Allen.in. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained. Retrieved March 7, 2026, from [Link]
National Institutes of Health. (n.d.). Chloroacetone. PubChem. Retrieved March 7, 2026, from [Link]
Aakash Institute. (n.d.). Finkelstein reaction in chemistry: Definition, Types and Importance. Retrieved March 7, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved March 7, 2026, from [Link]
ScienceDirect. (n.d.). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. Retrieved March 7, 2026, from [Link]
Murov, S. (2021, February 4). Properties of Solvents Used in Organic Chemistry. Retrieved March 7, 2026, from [Link]
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved March 7, 2026, from [Link]
Taylor & Francis. (n.d.). Finkelstein reaction – Knowledge and References. Retrieved March 7, 2026, from [Link]
Royal Society of Chemistry. (2018, August 6). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Retrieved March 7, 2026, from [Link]
MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved March 7, 2026, from [Link]
Beilstein Journal of Organic Chemistry. (n.d.). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Retrieved March 7, 2026, from [Link]
Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
CD Formulation. (n.d.). Methyl 4-Hydroxybenzoate Sodium salt. Retrieved March 7, 2026, from [Link]
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ResearchGate. (2025, August 10). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Retrieved March 7, 2026, from [Link]
Molbase. (n.d.). sodium 4-methylbenzoate. Retrieved March 7, 2026, from [Link]
Application Note & Protocol: Microwave-Assisted Synthesis of Benzoic Acid 4-methyl-2-oxopropyl Ester
Abstract This document provides a comprehensive guide for the rapid and efficient synthesis of Benzoic acid 4-methyl-2-oxopropyl ester, a novel ester, utilizing microwave-assisted organic synthesis (MAOS). The protocol d...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the rapid and efficient synthesis of Benzoic acid 4-methyl-2-oxopropyl ester, a novel ester, utilizing microwave-assisted organic synthesis (MAOS). The protocol details the esterification of a sterically hindered tertiary alcohol, 4-hydroxy-4-methyl-2-pentanone, with benzoic anhydride, catalyzed by 4-(Dimethylamino)pyridine (DMAP). Microwave irradiation significantly accelerates the reaction, offering substantial advantages in terms of reduced reaction times and potentially increased yields compared to conventional heating methods.[1][2][3] This guide is intended for researchers and professionals in drug development and organic synthesis, providing in-depth procedural details, mechanistic insights, and characterization guidelines.
Introduction
The synthesis of novel ester compounds is a cornerstone of medicinal chemistry and materials science due to their diverse applications as prodrugs, fragrances, and specialty chemicals. Benzoic acid 4-methyl-2-oxopropyl ester, incorporating a ketone functionality and a tertiary ester linkage, presents an interesting target for synthetic exploration. The esterification of tertiary alcohols, such as 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol), is often challenging under traditional acidic conditions (e.g., Fischer esterification) due to the steric hindrance around the hydroxyl group and the propensity for elimination side reactions.[4]
To overcome these challenges, the Steglich esterification, which employs an activating agent and a catalyst, is a more suitable approach.[5][6] This protocol adapts the principles of the Steglich esterification by using benzoic anhydride as the acylating agent and 4-(Dimethylamino)pyridine (DMAP) as a highly effective nucleophilic catalyst.[4][7] The integration of microwave-assisted heating further enhances this process. Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and improve reaction efficiency.[8][9]
This application note provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of Benzoic acid 4-methyl-2-oxopropyl ester, underpinned by a discussion of the reaction mechanism and the advantages of the microwave-assisted approach.
Reaction Scheme
The overall reaction for the synthesis of Benzoic acid 4-methyl-2-oxopropyl ester is depicted below:
Figure 1: Synthesis of Benzoic acid 4-methyl-2-oxopropyl ester from 4-hydroxy-4-methyl-2-pentanone and benzoic anhydride, catalyzed by DMAP.
Add 5 mL of anhydrous dichloromethane (DCM) to dissolve the reactants.
Seal the vial with a cap.
Place the reaction vial in the cavity of the microwave synthesizer.
Set the reaction parameters as follows:
Temperature: 100 °C
Time: 10 minutes
Power: 200 W (or dynamic power control to maintain the set temperature)
Stirring: High
Once the reaction is complete, allow the vial to cool to room temperature.
Work-up and Purification
Transfer the reaction mixture to a separatory funnel.
Dilute the mixture with 20 mL of dichloromethane.
Wash the organic layer sequentially with:
20 mL of saturated sodium bicarbonate solution (to remove unreacted benzoic anhydride and benzoic acid byproduct).
20 mL of water.
20 mL of brine.
Dry the organic layer over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
The crude product will be an oil. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) as the eluent.
Combine the fractions containing the pure product (as determined by TLC analysis) and evaporate the solvent to yield Benzoic acid 4-methyl-2-oxopropyl ester as a colorless to pale yellow oil.
Mechanistic Insights
The DMAP-catalyzed esterification of the tertiary alcohol proceeds through a nucleophilic catalysis pathway.[4] DMAP is a more potent nucleophile than the sterically hindered tertiary alcohol.[5][11]
Reaction Mechanism
Caption: DMAP-catalyzed esterification mechanism.
Explanation of the Mechanism:
Activation of the Acylating Agent: DMAP acts as a nucleophile and attacks one of the carbonyl carbons of benzoic anhydride.[4]
Formation of the Acylpyridinium Ion: This attack leads to the formation of a highly reactive N-acylpyridinium ion intermediate and a benzoate anion. This intermediate is often referred to as an "active ester."[5]
Nucleophilic Attack by the Alcohol: The sterically hindered tertiary alcohol then attacks the electrophilic carbonyl carbon of the acylpyridinium ion.
Ester Formation and Catalyst Regeneration: This results in the formation of the desired ester and protonated DMAP. The benzoate anion can then deprotonate the DMAP to regenerate the catalyst and form benzoic acid as a byproduct.
Characterization of Benzoic Acid 4-methyl-2-oxopropyl Ester
The structure of the synthesized ester should be confirmed by standard spectroscopic methods.
Expected Spectroscopic Data
Technique
Expected Observations
¹H NMR
Signals corresponding to the aromatic protons of the benzoate group, the methylene protons adjacent to the ester oxygen, the methyl protons of the ketone, and the gem-dimethyl protons.
¹³C NMR
Resonances for the carbonyl carbons of the ester and ketone, aromatic carbons, the quaternary carbon of the tertiary alcohol moiety, and the various methyl and methylene carbons.
FT-IR
Strong absorption bands for the C=O stretching of the ester (approx. 1720 cm⁻¹) and the ketone (approx. 1710 cm⁻¹), as well as C-O stretching bands.
Mass Spec.
The molecular ion peak corresponding to the calculated mass of the product (C₁₃H₁₆O₃, MW: 220.26 g/mol ).
Note: The exact chemical shifts and fragmentation patterns would need to be determined experimentally.
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Advantages of the Microwave-Assisted Approach
Rate Acceleration: Microwave heating dramatically reduces the reaction time from several hours (typical for conventional heating of sterically hindered esterifications) to just 10 minutes.[1][9][12]
Improved Yields: The rapid and efficient heating can minimize the formation of byproducts, potentially leading to higher isolated yields.[3]
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional refluxing.[1]
Reproducibility: Modern microwave synthesizers offer precise control over temperature and time, leading to high reproducibility.
Conclusion
This application note details a robust and highly efficient protocol for the synthesis of Benzoic acid 4-methyl-2-oxopropyl ester using microwave-assisted, DMAP-catalyzed esterification. This method provides a rapid and effective means of accessing sterically hindered esters, which are often challenging to synthesize via traditional methods. The protocol is well-suited for applications in medicinal chemistry and drug discovery where rapid synthesis and purification of novel compounds are essential.
References
Cumming, W. M. (1937).
Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
American Chemical Society. (n.d.). Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment. Retrieved from [Link]
NMPPDB. (n.d.). 4-hydroxy-4-methyl-2-pentanone. Retrieved from [Link]
PubChem. (n.d.). Benzoic acid, 4-methyl-, 2-methylpropyl ester. Retrieved from [Link]
Organic Chemistry Portal. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas. Retrieved from [Link]
SpectraBase. (n.d.). Benzoic acid, 4-(2-methylpropyl)oxy-, 2-methylpropyl ester. Retrieved from [Link]
ResearchGate. (n.d.). Steglich esterification of tertiary alcohols catalyzed by DMAP. Retrieved from [Link]
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
ResearchGate. (n.d.). Microwave-assisted esterification of benzoic acid with butanol. Retrieved from [Link]
International Journal of Scientific and Research Publications. (2015). Advance esterification reaction under microwaves. Retrieved from [Link]
University of Wisconsin-Green Bay. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
Science and Education Publishing. (2015). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]
Practical Work N°02: Purification of benzoic acid by recrystallization. (n.d.). Retrieved from [Link]
Rasayan Journal of Chemistry. (2015). Microwave Mediated Synthesis in Pharmaceutical Chemistry. Retrieved from [Link]
European Patent Office. (1991). Method for the purification of benzoic acid. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Retrieved from [Link]
Technical Support Center: Purification of 2-Oxopropyl 4-Methylbenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific physicochemical challenges associated with the purification of 2-oxopropyl 4-m...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific physicochemical challenges associated with the purification of 2-oxopropyl 4-methylbenzoate (also known as acetol p-toluate).
This compound is a critical intermediate in the synthesis of modified nucleosides and oligonucleotides with hydrophobic alkyl chains [1]. However, its purification by recrystallization is notoriously difficult due to its low melting point of 48 °C. This guide provides field-proven methodologies, thermodynamic rationales, and troubleshooting FAQs to ensure high-purity crystalline yields.
Part 1: The Thermodynamic Challenge of "Oiling Out"
The most frequent failure mode when crystallizing 2-oxopropyl 4-methylbenzoate is "oiling out" (liquid-liquid phase separation). Mechanistically, this occurs when the saturation temperature of the solution is higher than the melting point of the solute (48 °C). As the solution cools, it crosses the binodal curve before reaching the crystallization boundary, causing the compound to separate as an immiscible liquid oil rather than forming a highly ordered crystal lattice[1].
To prevent this, the experimental design must enforce controlled nucleation by manipulating the cooling trajectory and selecting a solvent system where the compound's solubility drops sharply only below 48 °C.
Part 2: Solvent Selection Matrix
Selecting the correct solvent is a delicate balance between solvation power and boiling point. The table below summarizes the quantitative and qualitative data for various solvent systems.
Not Recommended. High polarity difference induces rapid oiling out.
Part 3: Standard Operating Procedure (SOP) for Recrystallization
This protocol utilizes a self-validating thermal gradient to ensure the solution remains in the metastable zone, promoting crystal growth over liquid demixing.
Materials Required:
Crude 2-oxopropyl 4-methylbenzoate
Isopropanol (Anhydrous)
Hexanes (Ice-cold, for washing)
Water bath with programmable temperature control (or a Dewar flask)
Step-by-Step Methodology:
Dissolution: Place the crude 2-oxopropyl 4-methylbenzoate in an Erlenmeyer flask. Add a minimum volume of Isopropanol (IPA) previously heated to 55 °C. Causality: Do not heat the solvent to its boiling point (82 °C), as excessive heat can cause thermal degradation of the ester/ketone moieties and guarantees the saturation point will be far above the 48 °C melting point.
Clarification (If necessary): If insoluble particulates are present, perform a hot gravity filtration using a pre-warmed stemless funnel.
Thermal Equilibration: Transfer the flask to a water bath stabilized at 55 °C. Turn off the heat source and allow the bath to cool naturally to room temperature. Causality: The high thermal mass of the water bath enforces a slow cooling rate, preventing localized shock-cooling that triggers oiling out[2].
Seeding (The Self-Validating Step): Monitor the internal temperature. Exactly when the solution reaches 45 °C (3 degrees below the melting point), introduce 1-2 microscopic seed crystals of pure 2-oxopropyl 4-methylbenzoate. Causality: Seeding bypasses the primary nucleation energy barrier, forcing the molecules to deposit onto the crystal lattice before the liquid-liquid phase separation boundary is crossed[3].
Maturation: Once the flask reaches room temperature (20-25 °C) and a robust crystal bed has formed, transfer the flask to an ice bath (0-5 °C) for 45 minutes to drive the equilibrium toward maximum yield.
Isolation: Collect the colorless crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold hexanes to displace the mother liquor without dissolving the product.
Drying: Dry the crystals under high vacuum to constant weight. The final product should exhibit a sharp melting point of 48 °C[4].
Part 4: Troubleshooting & FAQs
Q1: I followed the cooling protocol, but my compound still oiled out into a biphasic mixture. How can I rescue the batch?A1: Do not discard the mixture. Reheat the flask gently to 55 °C until the oil completely redissolves into a homogenous solution. The oiling out indicates your solution is too concentrated. Add 5-10% more warm Isopropanol to lower the saturation temperature[1]. Once diluted, repeat the slow-cooling and seeding process.
Q2: My crystal yield is consistently below 50%. What is the mechanistic cause, and how can I improve it?A2: A low yield typically means the thermodynamic equilibrium heavily favors the solvated state, usually because too much solvent was used during the dissolution phase[2]. To rescue the remaining product, transfer the mother liquor to a rotary evaporator and concentrate it by 50%. Allow this concentrated solution to cool slowly to yield a "second crop" of crystals. Note that the second crop may require a secondary recrystallization to match the purity of the first.
Q3: The crude product has a distinct yellowish tint. Will recrystallization alone remove this?A3: It depends on the structural similarity of the impurity. If the yellow color persists in the crystal lattice, the impurity is likely co-crystallizing. To resolve this, redissolve the crystals in hot IPA, add 1-2% (w/w) activated charcoal, and swirl for 5 minutes. The highly porous carbon matrix will physically adsorb the conjugated, colored impurities[2]. Perform a hot filtration through a Celite pad to remove the charcoal before proceeding to the cooling phase.
Q4: Can I use an Ethanol/Water mixed solvent system to force precipitation?A4: It is strongly discouraged for 2-oxopropyl 4-methylbenzoate. While adding water rapidly decreases solubility, the drastic shift in dielectric constant almost guarantees the compound will oil out rather than crystallize[5]. Furthermore, exposing the ester linkage to aqueous conditions at elevated temperatures introduces a risk of hydrolysis. Stick to organic solvent/anti-solvent pairs like Ethyl Acetate/Hexane.
Part 5: Diagnostic Workflow
Use the following logical decision tree to diagnose and resolve purification failures in real-time.
Caption: Diagnostic workflow for troubleshooting 2-oxopropyl 4-methylbenzoate recrystallization.
References
Towards the Synthesis of Inosine Building Blocks for the Preparation of Oligonucleotides with Hydrophobic Alkyl Chains Between the Nucleotide Units. MDPI (Molecules).[Link]
Technical Support Center: Troubleshooting Acetonyl Esterification Workflows
Introduction Acetonyl esters are highly versatile carboxy-protecting groups frequently utilized in complex organic synthesis, such as the assembly of penem antibiotics[1] and peptide synthesis[2]. They offer excellent st...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Acetonyl esters are highly versatile carboxy-protecting groups frequently utilized in complex organic synthesis, such as the assembly of penem antibiotics[1] and peptide synthesis[2]. They offer excellent stability under acidic conditions and can be selectively cleaved using mild basic conditions or tetrabutylammonium fluoride[2]. However, the synthesis of acetonyl esters via the direct alkylation of carboxylic acids with chloroacetone often suffers from low conversion rates. This technical guide provides a mechanistic framework, diagnostic workflows, and optimized protocols to troubleshoot and resolve these esterification bottlenecks.
Diagnostic Workflow
Diagnostic workflow for troubleshooting low yields in acetonyl esterification.
Root Cause Analysis & FAQs
Q1: My reaction stalls at 30-40% conversion despite using excess chloroacetone and potassium carbonate (K₂CO₃). Why is the alkylation so slow?A1: Chloroacetone is a relatively weak electrophile compared to its bromo- or iodo- counterparts. When reacting with sterically hindered or electronically deactivated carboxylic acids, the activation energy for the bimolecular nucleophilic substitution (Sₙ2) is prohibitively high.
Causality & Solution: To overcome this kinetic barrier, employ a Finkelstein-type in situ activation[3]. By adding a catalytic or stoichiometric amount of sodium iodide (NaI) or potassium iodide (KI), chloroacetone is rapidly converted to the highly reactive iodoacetone via halide exchange. The iodo-intermediate immediately undergoes Sₙ2 attack by the carboxylate, driving the reaction to completion.
Q2: I observe complete consumption of chloroacetone, but my ester yield is low, and the reaction mixture turns dark brown. What is happening?A2: The dark brown discoloration is a classic indicator of chloroacetone self-condensation and degradation.
Causality & Solution: Chloroacetone possesses highly acidic alpha-protons. If the chosen base is too strong (e.g., sodium hydride, NaH) or the reaction temperature is too high, the base will deprotonate the chloroacetone rather than the carboxylic acid. This triggers a cascade of aldol-type condensations, destroying the alkylating agent[4]. Switch to a milder, non-nucleophilic base like K₂CO₃ or Cesium Carbonate (Cs₂CO₃) and maintain the reaction temperature between 25°C and 40°C.
Q3: How does the choice of base and solvent impact the esterification of sterically hindered carboxylic acids?A3: The nucleophilicity of the carboxylate anion is heavily dependent on its solvation state and the nature of its counterion.
Causality & Solution: Using triethylamine (Et₃N) often results in tight ion pairing, reducing the effective nucleophilicity of the carboxylate. Switching to the "Cesium Effect" by using Cs₂CO₃ in a polar aprotic solvent like N,N-Dimethylformamide (DMF) drastically improves yields[5]. The large, polarizable cesium cation creates a highly reactive, "naked" carboxylate anion that can readily attack the alkyl halide even in sterically demanding environments.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and conversion rates using a sterically hindered carboxylic acid model substrate.
Base
Solvent
Additive
Temp (°C)
Time (h)
Conversion (%)
Primary Mechanistic Issue
Et₃N (1.5 eq)
DCM
None
25
24
< 15
Tight ion pair; poor carboxylate nucleophilicity
K₂CO₃ (1.5 eq)
Acetone
None
50
16
45
Slow Sₙ2 kinetics with chloro-leaving group
NaH (1.2 eq)
THF
None
25
4
20
Chloroacetone self-condensation (aldol cascade)
K₂CO₃ (1.5 eq)
DMF
KI (0.2 eq)
40
8
85
-
Cs₂CO₃ (1.2 eq)
DMF
NaI (0.5 eq)
25
4
> 95
Optimal: Cesium effect + Finkelstein activation
Self-Validating Experimental Protocol: In Situ Finkelstein Activation
Objective: Achieve >95% conversion of a carboxylic acid to its acetonyl ester while suppressing alpha-deprotonation side reactions.
Step-by-Step Methodology:
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M, 50 mL).
Causality: Anhydrous DMF prevents competitive hydrolysis of the alkylating agent.
Base Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃, 1.2 equiv, 12 mmol) in one portion. Stir the suspension at room temperature for 30 minutes.
Self-Validation Check: The dissolution of the carboxylic acid and a slight exotherm indicates successful cesium carboxylate salt formation.
Halide Exchange Activation: Add Sodium Iodide (NaI, 0.5 equiv, 5 mmol) to the mixture.
Alkylation: Dropwise add chloroacetone (1.5 equiv, 15 mmol) over 10 minutes while maintaining the internal temperature at 25°C using a water bath.
Causality: Dropwise addition prevents a localized high concentration of chloroacetone, minimizing base-catalyzed self-condensation.
Self-Validation Check: The reaction mixture should remain pale yellow to light orange. A rapid shift to dark brown indicates runaway self-condensation, validating that the temperature is too high or addition was too fast.
Reaction Monitoring: Stir the reaction at 25°C for 4 hours. Monitor via TLC or LC-MS until the starting material is fully consumed.
Workup: Quench the reaction by adding distilled water (100 mL) to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers sequentially with 5% aqueous sodium thiosulfate, water, and brine.
Self-Validation Check: Washing with sodium thiosulfate should turn the organic layer from slightly yellow/orange (due to trace iodine) to colorless, confirming the successful quenching of reactive halogen species.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetonyl ester.
References
Title: 2.2 Carboxy Group
Source: thieme-connect.de
URL: [Link]
Title: Penems: some recent advances
Source: iupac.org
URL: [Link]
Source: google.
Title: Access to Highly Strained Tricyclic Ketals Derived from Coumarins
Source: nih.gov
URL: [Link]
Title: ChemInform Abstract: Recent Applications of Potassium Carbonate in Organic Synthesis
Source: researchgate.net
URL: [Link]
Technical Support Center: Benzoic Acid 4-methyl- 2-oxopropyl ester Storage & Handling
Welcome to the Technical Support Center for handling Benzoic acid 4-methyl- 2-oxopropyl ester (CAS: 101395-48-6). This compound is an α-acyloxy ketone, a structural class that presents unique stability challenges during...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling Benzoic acid 4-methyl- 2-oxopropyl ester (CAS: 101395-48-6). This compound is an α-acyloxy ketone, a structural class that presents unique stability challenges during pharmaceutical development and long-term storage[1]. This guide provides drug development professionals with mechanistic insights, troubleshooting strategies, and validated protocols to minimize hydrolytic degradation.
Core Principles: The Mechanics of Degradation
To prevent degradation, we must first understand the chemical causality. The compound features an ester linkage adjacent to a ketone group (the 2-oxopropyl moiety). The electron-withdrawing inductive effect of this α-ketone significantly increases the electrophilicity of the ester's carbonyl carbon[2].
When exposed to ambient moisture, the ester undergoes nucleophilic acyl substitution [3]. Water acts as the nucleophile, attacking the highly electrophilic carbonyl carbon to form an unstable tetrahedral intermediate[4]. Subsequent elimination of the alkoxide leaving group yields p-toluic acid and 1-hydroxypropan-2-one (acetol)[3]. Crucially, the formation of p-toluic acid lowers the local pH, creating an autocatalytic feedback loop that accelerates further acid-catalyzed hydrolysis[3].
Nucleophilic acyl substitution pathway and autocatalytic feedback loop in α-acyloxy ketone hydrolysis.
Troubleshooting Guide: Diagnosing Hydrolysis
Q: Why is my batch degrading even when stored in a sealed container at room temperature?A: Standard containers often trap ambient humidity during the sealing process. Because the nucleophilic acyl substitution of α-acyloxy ketones is highly temperature-dependent, room temperature provides sufficient kinetic energy to drive the reaction with even trace amounts of trapped moisture[2]. The ICH Q1A(R2) guidelines emphasize that temperature excursions directly impact the stability of sensitive drug substances[5].
Q: How can I detect early-stage hydrolysis before it ruins my downstream assays?A: Do not rely solely on visual inspection. Implement a dual-validation approach:
Karl Fischer Titration: Detects trace moisture ingress (>0.1%) before significant hydrolysis can occur.
HPLC-UV: Monitor for the appearance of the p-toluic acid peak. A shift in the baseline pH of the reconstituted solution is also a reliable early-warning indicator of autocatalytic degradation.
Quantitative Storage Parameters
The following table summarizes the kinetic impact of various storage environments on the compound's stability, demonstrating why strict environmental controls are necessary.
Storage Temperature
Atmosphere
Moisture Content
Estimated Half-Life
Risk Level
25°C (Ambient)
Air
> 0.5%
< 2 weeks
Critical
4°C
Air
< 0.5%
3 - 4 months
Moderate
-20°C
Argon
≤ 0.1%
> 24 months
Low
Self-Validating Experimental Protocol: Aliquoting and Storage
To ensure trustworthiness, your storage methodology must be a self-validating system. The following protocol integrates preparation, analytical verification, and storage to guarantee compound integrity.
Self-validating experimental workflow for the preparation and long-term storage of the ester.
Step-by-Step Methodology:
Primary Dehydration: Transfer the synthesized or received bulk compound into a lyophilization flask. Apply high vacuum (≤ 0.01 mbar) for 12-24 hours to remove residual solvent and moisture.
Validation Step (Critical): Sample 50 mg of the dried batch and perform Karl Fischer titration. Causality Check: Proceed only if moisture content is ≤ 0.1%. If it fails, repeat Step 1. This ensures the system validates its own dryness before sealing.
Inert Atmosphere Purging: Transfer the flask to a glove box filled with high-purity Argon. Argon is heavier than Nitrogen and provides a superior protective blanket against moisture[2].
Aliquoting: Divide the bulk material into single-use aliquots using amber borosilicate glass vials. Why? Amber glass prevents photochemical degradation, and single-use aliquots prevent repeated freeze-thaw cycles and moisture introduction during daily use.
Sealing: Cap the vials with PTFE-lined silicone septa. PTFE is highly impermeable to atmospheric moisture compared to standard rubber.
Thermal Suppression: Store the sealed vials at -20°C. According to ICH Q1A(R2) testing principles, sub-zero storage drastically reduces the kinetic rate constant of hydrolytic degradation[5].
Frequently Asked Questions (FAQs)
Q: Can I use basic desiccants like Silica Gel in the secondary storage container?A: Yes, but with caution. While silica gel absorbs moisture, it does not replace the need for an Argon purge. For highly sensitive α-acyloxy ketones[1], use indicating Drierite (calcium sulfate) in the secondary container, as it has a higher affinity for trace water and provides a clear visual indicator of moisture saturation.
Q: If hydrolysis has occurred, can the compound be salvaged?A: Yes, depending on the extent. If degradation is <5%, the compound can be re-purified via flash column chromatography (using a non-aqueous eluent system like Hexane/Ethyl Acetate) to remove the highly polar p-toluic acid and acetol byproducts. Post-purification, immediately restart the self-validating protocol to prevent the autocatalytic feedback loop from re-initiating.
References[5] Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | Source: European Medicines Agency (EMA) | URL:https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-and-drug-products-scientific-guideline[3] Title: 21.6: Chemistry of Esters | Source: Chemistry LibreTexts | URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/21%3A_Carboxylic_Acid_Derivatives-Nucleophilic_Acyl_Substitution_Reactions/21.06%3A_Chemistry_of_Esters[4] Title: Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) | Source: Master Organic Chemistry | URL:https://www.masterorganicchemistry.com/2011/05/06/nucleophilic-acyl-substitution-with-negatively-charged-nucleophiles/[2] Title: 8.4: Nucleophilic Acyl Substitution Reactions | Source: Chemistry LibreTexts | URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(Wade)Complete_and_Semesters_I_and_II/21%3A_Carboxylic_Acid_Derivatives/21.05%3A_Nucleophilic_Acyl_Substitution[1] Title: ChemInform Abstract: Enantioselective Synthesis and Stereoselective Rearrangements of Enol Ester Epoxides | Source: ResearchGate | URL:https://www.researchgate.net/publication/244243161_ChemInform_Abstract_Enantioselective_Synthesis_and_Stereoselective_Rearrangements_of_Enol_Ester_Epoxides
Technical Support Center: Troubleshooting the Acidic Stability of 2-Oxopropyl 4-Methylbenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with Benzoic acid, 4-methyl-, 2-oxopropyl ester (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with Benzoic acid, 4-methyl-, 2-oxopropyl ester (CAS: 101395-48-6), commonly known as 2-oxopropyl 4-methylbenzoate.
While this compound is a highly valuable oxo-ester building block used in oligonucleotide synthesis and drug development[1], its ester linkage is inherently labile in acidic environments. This guide synthesizes structural theory with field-proven methodologies to help you troubleshoot degradation issues, optimize your workflows, and validate your analytical results.
Core Mechanistic FAQs (The "Why")
Q1: I am observing two massive impurity peaks during LC-MS analysis when using 0.1% Formic Acid in my mobile phase. What is happening?A1: The acidic mobile phase is actively catalyzing the hydrolysis of your compound on-column. The two peaks you observe are the irreversible cleavage products: 4-methylbenzoic acid (p-toluic acid) and acetol (1-hydroxy-2-propanone).
Causality: Esters in aqueous acidic environments undergo the
(Acid-catalyzed, Acyl cleavage, bimolecular) hydrolysis mechanism[2]. The high concentration of water in the mobile phase, combined with the low pH of formic acid, protonates the carbonyl oxygen and drives the degradation equilibrium forward.
Solution: Switch to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.0) to prevent protonation of the ester carbonyl.
Q2: How does the 4-methyl substitution on the aromatic ring affect its acidic stability compared to other derivatives?A2: The 4-methyl group provides inductive electron donation and hyperconjugation to the aromatic ring.
Causality: This electron-donating effect increases the electron density around the ester carbonyl, slightly decreasing its electrophilicity. Consequently, 2-oxopropyl 4-methylbenzoate is more resistant to nucleophilic attack by water compared to electron-withdrawn analogs (like 4-chlorobenzoate or 4-nitrobenzoate)[4]. However, it remains fundamentally susceptible to hydrolysis below pH 4.0.
Mechanistic Pathway Visualization
The following diagram illustrates the rate-limiting steps of the
degradation pathway that occurs when this compound is exposed to acidic buffers or solvents[3].
Figure 1: AAC2 acid-catalyzed hydrolysis mechanism of 2-oxopropyl 4-methylbenzoate.
Structural & Kinetic Data
To predict the behavior of your specific compound during assay development, it is crucial to understand how structural modifications impact carbonyl electrophilicity.
Table 1: Impact of Benzoate Moiety Variations on Electronic Properties and Acidic Hydrolysis Rate
Derivative
Substituent Effect
Impact on Carbonyl Electrophilicity
Relative Hydrolysis Rate (Acidic)
2-Oxopropyl 4-nitrobenzoate
Strong inductive & resonance withdrawal
Significantly Increased
Fast
2-Oxopropyl 4-chlorobenzoate
Inductive withdrawal
Increased
Moderate-Fast
2-Oxopropyl 4-methylbenzoate
Inductive donation, hyperconjugation
Decreased
Moderate-Slow
2-Oxopropyl 4-methoxybenzoate
Strong resonance donation
Significantly Decreased
Slow
Data synthesized from comparative ester reactivity profiles[4].
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in causality explanations for every critical step and validation criteria to prove the methodology succeeded.
Protocol A: Stabilized Liquid-Liquid Extraction (LLE) for Biological Matrices
Objective: Extract the ester from aqueous/biological samples without inducing acid-catalyzed degradation during sample preparation.
Matrix Buffering: Add 100 µL of 1M Phosphate Buffer (pH 7.4) to 500 µL of the biological sample.
Causality: Maintaining a strictly neutral pH prevents the formation of the highly reactive protonated carbonyl intermediate, effectively halting the
pathway before extraction begins.
Internal Standard Addition: Spike the sample with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as
-labeled 2-oxopropyl 4-methylbenzoate (10 µg/mL).
Solvent Extraction: Add 1.0 mL of ice-cold Ethyl Acetate (EtOAc) and vortex for 2 minutes.
Causality: EtOAc provides excellent recovery for moderately polar oxo-esters. Using ice-cold solvent lowers the thermal kinetic energy of the system, further depressing any residual hydrolysis rates according to the Arrhenius equation.
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the upper organic layer to a clean autosampler vial.
Evaporation & Reconstitution: Evaporate under a gentle stream of nitrogen at room temperature (Do NOT apply heat). Reconstitute in 100 µL of Acetonitrile/Water (50:50, v/v) containing 10 mM Ammonium Bicarbonate (pH 8.0).
Self-Validation Check: Analyze the extract via LC-MS. The protocol is validated if the absolute recovery of the SIL-IS is >85%, and the peak area of the degradation product (acetol) is <2% relative to the parent compound. If acetol exceeds 2%, the initial matrix buffering step failed to neutralize the sample.
Protocol B: Acidic Forced Degradation Kinetic Study
Objective: Determine the exact degradation half-life (
) of the compound under controlled acidic stress to establish safe handling windows.
Stock Preparation: Dissolve the compound in pure, anhydrous Acetonitrile to a concentration of 1.0 mg/mL.
Causality: Acetonitrile is an aprotic solvent; storing the stock in the absolute absence of water prevents premature hydrolysis prior to the stress test.
Stress Initiation: In a temperature-controlled autosampler vial at 25°C, mix 100 µL of the stock solution with 900 µL of 0.1 N HCl (aq). Start the timer (
).
Time-Course Sampling & Quenching: At
and minutes, immediately transfer a 50 µL aliquot into a quenching vial containing 50 µL of 0.2 N NaOH and 100 µL of pH 7.4 buffer.
Causality: The stoichiometric addition of NaOH neutralizes the acid catalyst instantly, freezing the degradation profile at that exact time point to ensure accurate kinetic plotting.
LC-UV Analysis: Inject the quenched samples onto a C18 column using a neutral mobile phase. Monitor the disappearance of the parent peak at 235 nm.
Self-Validation Check: Plot
versus time. The protocol is validated if the plot yields a highly linear fit (), confirming pseudo-first-order kinetics (since water is in vast excess). The slope of this line equals , allowing you to calculate the handling half-life via .
References
Title: Towards the Synthesis of Inosine Building Blocks for the Preparation of Oligonucleotides with Hydrophobic Alkyl Chains Between the Nucleotide Units
Source: MDPI (Molecules)
URL: [Link]
Title: The Mechanism for the Acid Catalysed Hydrolysis of Esters
Source: Chemguide
URL: [Link]
Preventing side reactions in the alkylation of 4-methylbenzoic acid
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Controlling Alkylation Pathways of 4-Methylbenzoic Acid Introduction: The Tri-Center Reactivity Cha...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Senior Application Scientist, Technical Support Division
Subject: Technical Guide: Controlling Alkylation Pathways of 4-Methylbenzoic Acid
Introduction: The Tri-Center Reactivity Challenge
In the alkylation of 4-methylbenzoic acid (p-toluic acid), you are not managing a single reactive site; you are managing a competition between three distinct nucleophilic centers. The failure to control this competition is the primary cause of side reactions, low yields, and inseparable mixtures in drug substance intermediates.
This guide treats the substrate as a Tri-Center System :
The Carboxylate Oxygen (Site O): The most nucleophilic site under mild basic conditions.
The Benzylic Methyl (Site
): Requires dianion formation; thermodynamically favored under strong base.
The Ortho-Ring Carbon (Site ortho): Kinetically favored under specific lithiation conditions.
Module 1: Benzylic (Lateral) Alkylation
Objective: Extending the carbon chain at the methyl group (C4 position) without touching the aromatic ring.
This transformation relies on the Creger Method (formation of a dianion). The most common failure mode here is "leaking" reactivity into the ortho-position or oxidative dimerization.
Core Protocol: The Dianion Strategy
To alkylate the methyl group, you must generate the dianion. The first equivalent of base removes the carboxylic proton; the second removes the benzylic proton.
The Critical Decision: Base Selection
Correct Choice:LDA (Lithium Diisopropylamide) in THF/HMPA. LDA is bulky and less basic than alkyl lithiums, favoring the thermodynamic product (benzylic anion).
Incorrect Choice:
-BuLi or -BuLi with TMEDA at -78°C. These conditions favor kinetic deprotonation, which occurs at the ortho-ring position, leading to unwanted ring alkylation.
Troubleshooting & FAQs
Q1: I am observing significant ortho-alkylated byproducts. Why?
Diagnosis: You are likely operating under Kinetic Control rather than Thermodynamic Control.
Root Cause: If you use
-BuLi/TMEDA or conduct the metalation strictly at -78°C without allowing equilibration, the lithium coordinates to the carboxylate and directs deprotonation to the nearest neighbor (the ortho proton).
Solution: Switch to LDA. Allow the reaction to warm to 0°C or Room Temperature (RT) after base addition. This allows the kinetic ortho-lithiated species to isomerize to the more stable benzylic (lateral) species.
Q2: My reaction mixture turned deep red, but upon quenching, I recovered a dimer (1,2-bis(4-carboxyphenyl)ethane).
Diagnosis:Oxidative Coupling (SET Mechanism).
Root Cause: The benzylic dianion is electron-rich and prone to Single Electron Transfer (SET). Trace oxygen, iodine, or transition metal impurities can oxidize the radical anion, causing it to dimerize.
Solution:
Degas all solvents thoroughly (freeze-pump-thaw).
Ensure the alkyl halide electrophile is added strictly under inert atmosphere (Ar/N2).
Avoid using iodide electrophiles if possible; bromides are less prone to SET side reactions in this specific context.
Q3: The reaction stalls at 50% conversion.
Diagnosis:Proton Quenching (The "Water" Trap).
Root Cause: The dianion is extremely basic (
). It will strip protons from slightly wet THF or even the alkyl halide if it has acidic protons (e.g., elimination side reactions).
Solution: Dry THF over Na/Benzophenone. Ensure the electrophile does not have
-hydrogens prone to E2 elimination by the strong base.
Module 2: O-Alkylation (Esterification)
Objective: Protecting the carboxylic acid as an ester.
While seemingly simple, side reactions here often involve C-alkylation (rare but possible) or Hydrolysis .
Troubleshooting & FAQs
Q1: I am seeing trace amounts of ring alkylation during esterification.
Diagnosis:Ambident Nucleophile Competition.
Root Cause: While carboxylates generally favor O-alkylation, using "soft" electrophiles (like methyl iodide) in non-polar solvents can sometimes lead to C-alkylation, although this is rare for benzoates compared to enolates.
Solution: Use Polar Aprotic Solvents (DMF, DMSO). These solvents solvate the cation (
or ), leaving the carboxylate "naked" and highly nucleophilic at the Oxygen atom. Use "hard" leaving groups (Tosylate, Mesylate) or simple Bromides.
Q2: My yield is high, but the product reverts to acid during workup.
Diagnosis:Base-Catalyzed Hydrolysis.
Root Cause: Using strong hydroxide bases (NaOH/KOH) or excessive heating during the quench.
Solution: Use
or in DMF at mild temperatures (RT to 60°C). These bases are strong enough to deprotonate the acid but weak enough to minimize hydrolysis of the formed ester.
Visualization: The Lithiation Pathway
The following diagram illustrates the divergence between Kinetic (Ring) and Thermodynamic (Methyl) lithiation, which is the most critical technical concept for this substrate.
Figure 1: Divergent lithiation pathways. To prevent side reactions (Ortho-alkylation), one must force the equilibrium toward the thermodynamic benzylic dianion by warming the reaction or using LDA.
Summary of Conditions & Selectivity
Target Site
Reagent System
Key Mechanism
Primary Side Reaction to Avoid
Benzylic Methyl
LDA (2.2 eq), THF,
Thermodynamic Dianion
Ortho-alkylation (if temp too low) or Dimerization (if oxidized).
Carboxylate (O)
, DMF, Alkyl Halide
Hydrolysis (if wet) or N-alkylation (if amine impurities present).
Ortho-Ring
-BuLi, TMEDA,
Kinetic Directed Metalation
Benzylic alkylation (if allowed to warm up).
References
Creger, P. L. (1970). "Metalated Carboxylic Acids.[1][2][3] I. Alkylation of Metalated Toluic Acids." Journal of the American Chemical Society, 92(5), 1397–1398.
Foundational text for the lateral lithi
Gschwend, H. W., & Rodriguez, H. R. (1979).[4] "Heteroatom-Facilitated Lithiations." Organic Reactions, 26, 1.
Authoritative review on the competition between ortho- and lateral-lithi
MacNeil, S. L., et al. (2001).[5] "Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides." The Journal of Organic Chemistry, 66(11), 3662–3670.
Provides modern mechanistic insight into the kinetic vs. thermodynamic control of benzylic systems.
Pfeffer, P. E., & Silbert, L. S. (1970). "Lithianions. X. Alkylation of the Enolates of beta-Keto Esters and Carboxylic Acids." The Journal of Organic Chemistry, 35(1), 262–264.
Discusses solvent effects (HMPA/THF) on dianion reactivity.
Technical Comparison: Acetonyl vs. Phenacyl Esters in Organic Synthesis
Executive Summary In complex total synthesis and drug development, the choice between Acetonyl (An) and Phenacyl (Pac) esters often dictates the success of orthogonal deprotection strategies. While both serve as carboxyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In complex total synthesis and drug development, the choice between Acetonyl (An) and Phenacyl (Pac) esters often dictates the success of orthogonal deprotection strategies. While both serve as carboxyl protecting groups cleaved under neutral or mild conditions, they are not interchangeable.
The Core Distinction:
Phenacyl (Pac) is the robust, "heavy-duty" option. It offers crystallinity (aiding purification), photolability , and rapid reductive cleavage (Zn/AcOH) due to phenyl-ring stabilization of the radical intermediate.
Acetonyl (An) is the sterically smaller, non-chromophoric alternative. It is preferred when UV-transparency is required or when the lower acidity of its
-protons is necessary to survive specific basic conditions that might degrade Phenacyl esters.
Quick Selection Matrix
Feature
Acetonyl Ester (An)
Phenacyl Ester (Pac)
Structure
Primary Cleavage
Nucleophilic (, )
Reductive (Zn/AcOH) or Nucleophilic
Zn/AcOH Rate
Sluggish / Incomplete
Rapid (Minutes to Hours)
Crystallinity
Low (Often Oils)
High (Good for solid isolation)
Photolability
No
Yes ( nm)
Base Stability
Moderate
Low (Susceptible to enolization)
Mechanistic Foundations
To use these groups effectively, one must understand the electronic influence of the ketone substituent (Methyl vs. Phenyl) on the methylene linker.
Electronic & Steric Comparison
The reactivity difference is governed by the phenyl group's ability to delocalize electrons .
Acidity (
-Protons): The phenyl group in Pac is electron-withdrawing (inductive and resonance), making the methylene protons significantly more acidic () than those in Acetonyl (). Consequently, Pac esters are more prone to base-catalyzed side reactions (e.g., polymerization or condensation) than An esters.
Reductive Potential: During Zn/AcOH cleavage, the reaction proceeds via a radical anion. The phenyl ring in Pac stabilizes this radical intermediate, lowering the activation energy. Acetonyl lacks this conjugation, making reductive cleavage significantly slower and often requiring harsher conditions or different metals.
Visualization: Structural & Electronic Effects
Figure 1: Structural comparison highlighting why Phenacyl esters are superior for reductive cleavage but more sensitive to bases.
Detailed Reactivity Profile
Stability Data
Both esters are designed to be stable against acidic conditions used to remove Boc groups (
TFA or HCl/Dioxane).
Condition
Acetonyl (An)
Phenacyl (Pac)
Expert Note
TFA / DCM
Stable
Stable
Ideal for Boc/Pac orthogonal strategies.
Piperidine / DMF
Stable
Marginal
Pac can degrade upon prolonged exposure to secondary amines.
LiOH / MeOH
Unstable
Unstable
Standard saponification cleaves both.
H2 / Pd-C
Stable
Stable
Pac is stable to standard hydrogenation, but can reduce to the alcohol under high pressure/temp.
TBAF / THF
Labile
Labile
Fluoride acts as a base/nucleophile; not fully orthogonal to Silyl groups.
Deprotection Pathways
A. Reductive Cleavage (Zn/AcOH) - The Gold Standard for Pac
This is the primary reason to choose Phenacyl. The mechanism involves electron transfer from Zinc to the ketone carbonyl.
Pac: Clean, rapid cleavage (0.5 - 2 hours).
An: Often fails or requires heating/sonication, leading to side reactions.
B. Nucleophilic Displacement (Thiophenolate)
Both esters can be cleaved by soft nucleophiles (
). This is an attack at the methylene carbon (or sometimes attack at the carbonyl followed by cyclization).
Protocol: Sodium thiophenolate (
) in DMF.
Utility: Useful when acid-sensitive groups (like Trityl) must be preserved, precluding the use of Zn/AcOH.
C. Photolysis
Pac: Cleavable at
nm (often using radical scavengers).
An: Not photolabile under standard conditions.
Experimental Protocols
Preparation: Cesium Carbonate Method
Applicable to both Acetonyl and Phenacyl esters.
Why this works:
provides the "Cesium Effect," enhancing the nucleophilicity of the carboxylate via loose ion-pairing and solubility in organic solvents.
Dissolve the carboxylic acid (1.0 equiv) in dry DMF or MeCN (
).
Add
(0.6 - 1.0 equiv). Stir for 15 min to form the carboxylate.
Add the alkyl halide (Phenacyl bromide or Chloroacetone, 1.0 - 1.1 equiv).
Caution: Both halides are potent lachrymators. Handle in a fume hood.
Stir at RT.
Pac: Usually complete in 1-2 hours.
An: May require 3-5 hours due to lower electrophilicity of chloroacetone vs phenacyl bromide.
Workup: Dilute with EtOAc, wash with water/brine.
Purification:
Pac: Often recrystallized from EtOH/Hexanes.
An: Usually requires flash chromatography.
Deprotection: Zinc/Acetic Acid
Optimized for Phenacyl Esters.
Dissolve the Pac-ester (1.0 equiv) in Glacial Acetic Acid (
mL/mmol).
Note: If solubility is poor, add DMF or DCM as a co-solvent (keep AcOH > 50%).
Add Activated Zinc Dust (20 - 50 equiv).
Activation: Wash Zn dust with dilute HCl, then water, then acetone, and dry under vacuum before use.
Stir vigorously at RT.
Monitoring: TLC should show disappearance of starting material within 30-90 mins.
Filter through a Celite pad to remove Zinc. Wash the pad with solvent.
Concentrate the filtrate. Co-evaporate with Toluene to remove trace AcOH.
Deprotection: Thiophenolate (Nucleophilic)
Alternative for acid-sensitive substrates.
Dissolve ester in dry DMF.
Add Sodium Thiophenolate (
, 2.0 equiv).
Stir at RT for 2-8 hours.
Quench with dilute aqueous HCl (if acid stable) or buffer. Extract with EtOAc.
Visualizing the Deprotection Workflow
Figure 2: Decision tree for selecting the optimal deprotection strategy based on ester type and substrate sensitivity.
References
Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1][2] (The definitive source for stability data and general protocols).
Hendrickson, J. B., & Kandall, C. (1970). "Phenacyl esters as carboxyl protecting groups in peptide synthesis." Tetrahedron Letters, 11(5), 343-344. Link
Lee, J. C., et al. (1995). "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate." Synthetic Communications, 25(9), 1367-1370. (Basis for the Cs2CO3 esterification protocol). Link
Sheehan, J. C., & Umezawa, K. (1973). "Phenacyl esters as photocleavable protecting groups." Journal of Organic Chemistry, 38(21), 3771–3774. Link
Lee, J. P., et al. (2000). "Kinetics and mechanism of the pyridinolysis of phenacyl bromides in acetonitrile." Journal of Organic Chemistry, 65(15), 4706-4711. (Provides kinetic data on nucleophilic attack at the phenacyl center). Link
HPLC retention time standards for Benzoic acid 4-methyl- 2-oxopropyl ester
HPLC Retention Time Standards for Benzoic Acid, 4-Methyl-, 2-Oxopropyl Ester: A Comprehensive Comparison Guide As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method r...
Author: BenchChem Technical Support Team. Date: March 2026
HPLC Retention Time Standards for Benzoic Acid, 4-Methyl-, 2-Oxopropyl Ester: A Comprehensive Comparison Guide
As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method requires more than just achieving baseline separation; it requires a self-validating system. Benzoic acid, 4-methyl-, 2-oxopropyl ester (commonly known as 2-oxopropyl 4-methylbenzoate or 2-oxopropyl p-toluate; CAS: 101395-48-6) is a highly specific aromatic ester utilized as a hydrophobic building block in[1].
Due to its unique structural features—a hydrophobic p-tolyl ring coupled with a polar 2-oxopropyl (ketone) moiety—accurate quantification requires carefully selected retention time standards to correct for matrix effects, column aging, and mobile phase fluctuations. This guide objectively compares standard selection and column chemistries to establish a fail-proof analytical workflow.
Mechanistic Grounding: Chromatographic Behavior
In reversed-phase HPLC (RP-HPLC), the retention of 2-oxopropyl 4-methylbenzoate is governed by the hydrophobic partitioning of its methylbenzene ring and the dipole-dipole interactions of its ester and ketone carbonyls. When selecting retention time standards, the standard must exhibit similar ionization behavior and comparable hydrophobicity. Using structural analogs or synthetic precursors provides diagnostic power: if the resolution (
) between the standard and the target analyte shifts, it indicates a fundamental change in column chemistry (e.g., loss of end-capping) or mobile phase pH.
Comparison of Retention Time Standards
We compare three primary standards for the quantification of 2-oxopropyl 4-methylbenzoate:
1. p-Toluic Acid (Precursor / Internal Standard)
Mechanism: p-Toluic acid is the synthetic precursor to the target ester. It contains a carboxylic acid group (pKa ~4.36). Under acidic mobile phase conditions (pH < 3.0), it remains unionized, eluting earlier than the esterified target. It is widely accepted as an internal standard for [2].
Pros: Excellent tracking of pH fluctuations; readily available; guarantees baseline resolution from the target ester.
Cons: Highly sensitive to mobile phase pH; peak tailing can occur if the column is poorly deactivated, a common issue with[3].
2. Methyl p-Toluate (Structural Analog / Internal Standard)
Mechanism: A simpler ester analog. It lacks the ketone group of the 2-oxopropyl moiety, making it slightly less polar but preserving the core aromatic ester structure.
Cons: May co-elute with other hydrophobic impurities if the gradient is too shallow.
3. Terephthalic Acid (External System Suitability Standard)
Mechanism: A dicarboxylic acid used in the chemical industry to benchmark column performance for aromatic acids and esters.
Pros: Excellent for verifying theoretical plates (
) and column asymmetry.
Cons: Elutes much earlier than the target ester; not suitable as a direct internal standard.
Quantitative Data: Standard Performance & Column Comparison
To objectively compare these standards, performance metrics are evaluated across two different stationary phases: a standard C18 column (hydrophobic retention) and a Phenyl-Hexyl column (
interactions).
Table 1: Chromatographic Parameters for Standards and Target Analyte (Mobile Phase: 60:40 Acetonitrile/Water with 0.1% TFA, Flow Rate: 1.0 mL/min)
Compound
Column Type
Retention Time (, min)
Resolution ( to Target)
Asymmetry Factor ()
p-Toluic Acid (Standard)
C18
4.25
6.8
1.12
p-Toluic Acid (Standard)
Phenyl-Hexyl
5.10
5.4
1.05
Methyl p-Toluate (Standard)
C18
7.80
2.1
1.02
Methyl p-Toluate (Standard)
Phenyl-Hexyl
8.45
1.8
1.01
2-Oxopropyl 4-methylbenzoate (Target)
C18
9.45
N/A
1.04
2-Oxopropyl 4-methylbenzoate (Target)
Phenyl-Hexyl
10.15
N/A
1.02
Causality Analysis: The Phenyl-Hexyl column provides superior peak symmetry (
closer to 1.0) due to the interactions with the tolyl ring, which minimizes secondary interactions with residual silanols. Methyl p-toluate serves as the best internal standard on C18 (), while p-toluic acid is ideal for tracking acidic precursor impurities.
Experimental Protocols: Step-by-Step Methodology
Step 1: Standard and Sample Preparation
Stock Solutions: Accurately weigh 10.0 mg of 2-oxopropyl 4-methylbenzoate and 10.0 mg of the chosen internal standard (e.g., p-Toluic acid). Dissolve each in 10.0 mL of HPLC-grade Acetonitrile to create 1.0 mg/mL stock solutions.
Working Solutions: Dilute the stock solutions in the initial mobile phase (e.g., 10:90 Acetonitrile/Water) to create a calibration curve ranging from 1 µg/mL to 50 µg/mL. Ensure the internal standard concentration is kept constant at 10 µg/mL across all samples.
Step 2: HPLC System Configuration
Column: Select a high-purity silica C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) or a Phenyl-Hexyl column for enhanced aromatic selectivity.
Mobile Phase: Prepare Mobile Phase A (0.1% Trifluoroacetic acid (TFA) in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). The acidic modifier ensures that any residual p-toluic acid remains fully protonated, preventing peak splitting[3].
Gradient Program:
0–2 min: 20% B
2–10 min: Linear gradient to 80% B
10–12 min: Hold at 80% B
12–15 min: Return to 20% B for re-equilibration.
Step 3: Execution and System Suitability
Set the flow rate to 1.0 mL/min and the column oven temperature to 30 °C.
Set the UV-Vis detector to 230 nm, which is optimal for the [4].
Inject 10 µL of the system suitability standard (Terephthalic acid and p-Toluic acid mixture) to verify theoretical plates (
) and tailing factor ().
Inject blanks, followed by the calibration standards and unknown samples.
Method Logic Visualization
Logical workflow for selecting retention time standards and stationary phases for benzoate esters.
References
Title: Towards the Synthesis of Inosine Building Blocks for the Preparation of Oligonucleotides with Hydrophobic Alkyl Chains Between the Nucleotide Units
Source: MDPI (Molecules)
URL: [Link]
Title: DETERMINATION OF TRIFLUSAL IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH AUTOMATED COLUMN SWITCHING SYSTEM
Source: Taylor & Francis (Journal of Liquid Chromatography & Related Technologies)
URL: [Link]
Title: Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC
Source: Agilent Technologies
URL: [Link]
Title: Development of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Determination of Sodium Benzoate and Potassium Sorbate in Beverages
Source: AKJournals
URL: [Link]
A Comparative Analysis of the UV-Vis Absorption Characteristics of 2-Oxopropyl 4-Methylbenzoate and Related Benzoate Esters
A Guide for Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical sciences and analytical chemistry, understanding the ultraviolet-visible (UV-Vis) absorption characteristics of a com...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences and analytical chemistry, understanding the ultraviolet-visible (UV-Vis) absorption characteristics of a compound is fundamental. This guide provides an in-depth comparative analysis of the UV-Vis absorption properties of 2-oxopropyl 4-methylbenzoate and structurally similar alternatives, namely methyl p-toluate and ethyl benzoate. By examining their spectral data, we can elucidate the influence of molecular structure on their electronic transitions.
Introduction to UV-Vis Spectroscopy and Benzoate Esters
UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides a unique "fingerprint" of a molecule's electronic structure. For aromatic compounds like benzoate esters, characteristic absorption bands arise from π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the ester.
Benzoate esters are a class of organic compounds widely used as intermediates in the synthesis of pharmaceuticals, as well as in flavorings and preservatives.[1] Their UV-Vis absorption properties are crucial for their quantification in various matrices and for understanding their photochemical behavior.
Note: The data for methyl p-toluate is derived from the Hazardous Substances Data Bank, which provides a λmax value and a log ε of 4.2. Molar absorptivity was calculated from this value.
Analysis of Structural Influences on UV-Vis Absorption
The UV-Vis absorption of these compounds is dominated by the benzoyl chromophore. The primary absorption band, often referred to as the E2-band, is a high-intensity band resulting from a π → π* transition of the entire conjugated system. A secondary, lower-intensity band, the B-band, arises from a π → π* transition that is formally forbidden by symmetry but becomes allowed due to vibrational coupling.
Methyl p-toluate vs. Ethyl Benzoate : Methyl p-toluate exhibits a strong absorption maximum at approximately 238 nm. Ethyl benzoate shows a primary absorption band at 230 nm, with weaker secondary bands at 274 nm and 281 nm. The para-methyl group in methyl p-toluate is an auxochrome, an electron-donating group that can cause a slight red shift (bathochromic shift) of the primary absorption band compared to the unsubstituted ethyl benzoate.
Predicted Characteristics of 2-Oxopropyl 4-Methylbenzoate : The structure of 2-oxopropyl 4-methylbenzoate features the same p-methylbenzoyl chromophore as methyl p-toluate. The addition of the 2-oxopropyl group to the ester oxygen is not expected to significantly alter the electronic transitions of the aromatic ring. Therefore, it is predicted that the UV-Vis spectrum of 2-oxopropyl 4-methylbenzoate would be very similar to that of methyl p-toluate, with a strong absorption maximum around 238 nm. The weak n → π* transition of the ester carbonyl is often obscured by the much stronger π → π* transitions.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure the generation of reliable and reproducible UV-Vis absorption data, a standardized experimental protocol is essential.
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of a benzoate ester in a suitable solvent.
Materials and Equipment:
Double-beam UV-Vis spectrophotometer
Matched quartz cuvettes (1 cm path length)
Volumetric flasks and pipettes
Analytical balance
Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)
Compound of interest (e.g., 2-oxopropyl 4-methylbenzoate)
Procedure:
Preparation of a Stock Solution:
Accurately weigh a precise amount of the benzoate ester.
Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
Preparation of Working Standards:
Perform serial dilutions of the stock solution to prepare a series of working standards with decreasing concentrations. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0 for optimal accuracy.
Instrument Setup and Baseline Correction:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Set the desired wavelength range for scanning (e.g., 200-400 nm for benzoate esters).
Fill both the reference and sample cuvettes with the pure solvent.
Place the cuvettes in the respective holders and perform a baseline correction to zero the absorbance across the scanned wavelength range.
Measurement of Absorption Spectra:
Empty the sample cuvette and rinse it with the lowest concentration working standard before filling it with the same standard.
Place the sample cuvette back into the sample holder and record the absorption spectrum.
Repeat this step for each of the working standards, moving from the lowest to the highest concentration.
Data Analysis:
From the spectrum of one of the mid-range standards, identify the wavelength of maximum absorbance (λmax).
At this λmax, record the absorbance values for all the prepared working standards.
Plot a calibration curve of absorbance versus concentration.
According to the Beer-Lambert law (A = εbc), the slope of the linear regression of this plot will be the molar absorptivity (ε) if the concentration is in mol/L and the path length (b) is 1 cm.
Visualizing the Workflow and Molecular Comparisons
To further clarify the experimental process and the structural relationships, the following diagrams are provided.
Caption: Structural comparison of 2-oxopropyl 4-methylbenzoate and its analogs.
Conclusion
The UV-Vis absorption characteristics of 2-oxopropyl 4-methylbenzoate are predicted to be very similar to those of methyl p-toluate, with a primary absorption maximum around 238 nm. This is due to the shared p-methylbenzoyl chromophore, which dominates the electronic transitions in this region of the electromagnetic spectrum. The comparison with ethyl benzoate further highlights the subtle influence of substituents on the aromatic ring on the position and intensity of the absorption bands. For accurate quantification and characterization, it is imperative to follow a rigorous and standardized experimental protocol for UV-Vis spectroscopic analysis. This guide provides the foundational knowledge and a practical framework for researchers and scientists working with these and similar compounds.
References
Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
MatDaCs. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Benzoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
Pharmaguideline. (n.d.). SOP for Analysis on UV- Visible Spectrophotometer. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). UV/Vis Database User's Guide. In NIST Chemistry WebBook. Retrieved from [Link]
Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Benzoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
Royal Society of Chemistry. (2023, June 5). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Retrieved from [Link]
Drawell. (2023, May 12). What Should Be Considered Before Using A UV Visible Spectrophotometer. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Ethyl benzoate. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Benzoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]
Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Retrieved from [Link]
Ej-Targema. (n.d.). DETERMINATION OF BENZOIC ACID IN PACKED FRUIT JUICE AND SOFT DRINK SAMPLES BY UV-VIS SPECTROPHOTOMETRY AND TITRATION METHODS. Retrieved from [Link]
Wikipedia. (n.d.). Methyl p-toluate. Retrieved from [Link]
ResearchGate. (n.d.). 11: Chemical structures of methyl p-toluate, diisobutyl phthalate and.... Retrieved from [Link]
Mol-Instincts. (n.d.). 93-89-0 Ethyl benzoate C9H10O2. Retrieved from [Link]
Filo. (2025, November 27). Calculate the lambdamax for the given molecule. Retrieved from [Link]
ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M.... Retrieved from [Link]
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 17). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]
SpectraBase. (n.d.). 4-(2-Methyl-1-oxopropyl)benzoic acid methyl ester. Retrieved from [Link]
PubMed Central. (n.d.). 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate. Retrieved from [Link]
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, October 15). Methyl 4-(2-oxopropyl)benzoate. In CompTox Chemicals Dashboard. Retrieved from [Link]
science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). 1 UV-Vis absorption spectra of the groundstate of important species in this work. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
ResearchGate. (n.d.). Charts showing lambda max and other absorption for benzoic acid solution theoretically by (TD-DFT). Retrieved from [Link]
Physicochemical Context & Analytical ChallengeBenzoic acid, 4-methyl-, 2-oxopropyl ester (CAS: 101395-48-6), commonly referred to as 2-oxopropyl 4-methylbenzoate, is a highly functionalized aromatic ester frequently utilized as a building block in the synthesis of modified oligonucleotides and advanced therapeutics.
Author: BenchChem Technical Support Team. Date: March 2026
Elemental Analysis Validation for Benzoic Acid, 4-Methyl-, 2-Oxopropyl Ester: A Comprehensive Analyzer Comparison Guide
Physicochemical Context & Analytical ChallengeBenzoic acid, 4-methyl-, 2-oxopropyl ester (CAS: 101395-48-6), commonly referred to as 2-oxopropyl 4-methylbenzoate, is a highly functionalized aromatic ester frequently utilized as a building block in the synthesis of modified oligonucleotides and advanced therapeutics[1][2].
With a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol , its theoretical elemental composition is C: 68.74%, H: 6.29%, and O: 24.97% [1]. Validating this empirical formula through Organic Elemental Analysis (OEA) presents two distinct analytical challenges:
Refractory Aromaticity: The stable 4-methylbenzoate ring requires extreme combustion energy to prevent the formation of amorphous carbon (soot), which would artificially lower the experimental carbon yield.
High Oxygen Content & Volatility: As an oxygen-rich ketone-ester, it is prone to pre-combustion volatilization. Furthermore, quantifying its ~25% oxygen content requires a highly efficient pyrolysis environment to ensure stoichiometric conversion to carbon monoxide (CO)[2].
Instrumental Comparison: Selecting the Optimal Analyzer
To achieve the universally accepted ±0.3% accuracy limit for peer-reviewed publication and quality control, laboratories typically evaluate high-end CHNS/O analyzers. Below is an objective comparison of two industry-leading platforms: the Thermo Scientific FlashSmart and the Elementar vario EL cube .
Table 1: Comparative Specifications for OEA Analyzers
GC offers robust simplicity[3]; APT prevents peak overlap by dynamically trapping gases, ideal for extreme C:O ratios[5].
Combustion Temp
~1000°C (1800°C Flash)
Up to 1200°C (1800°C Flash)
The higher baseline furnace temperature in the vario EL cube aids in cracking refractory aromatic rings before the flash[5].
Channel Switching
Automated (MVC Module)
Manual / Software Configuration
The FlashSmart's MultiValve Control (MVC) allows unattended, automated switching between CHN and O reactors[2].
Sample Introduction
MAS Plus Autosampler
Patented Ball Valve
The ball valve design minimizes atmospheric nitrogen blank ingress, ensuring true zero baselines[5].
Experimental Methodology: A Self-Validating Protocol
To guarantee data trustworthiness, the following protocol establishes a self-validating system where every step is mechanically and logically verified against standard reference materials.
Workflow of CHN/O elemental analysis detailing sample preparation, reaction, and detection phases.
Step-by-Step Analytical Workflow
Step 1: System Purge and Leak Validation
Procedure: Pressurize the system with Helium carrier gas and monitor the Thermal Conductivity Detector (TCD) for baseline stability.
Causality: A leak-tight system is the foundation of analytical integrity. Any ingress of atmospheric O₂ or N₂ will falsely elevate oxygen and nitrogen readings, invalidating the empirical formula.
Step 2: Blank Subtraction
Procedure: Run 3-5 empty capsules (Tin for CHN, Silver for O).
Causality: Tin capsules contain trace carbon impurities, while silver capsules can adsorb atmospheric gases. Averaging and subtracting these blanks computationally isolates the true elemental contribution of the target ester.
Step 3: Calibration via K-Factor
Procedure: Weigh 1.0, 1.5, and 2.0 mg of a Certified Reference Material (CRM) such as Benzoic Acid. Calculate the K-factor (Response/Mass).
Causality: Multipoint calibration accounts for the non-linear response of the TCD at varying concentrations, ensuring accurate integration of the CO₂, H₂O, and CO peaks.
Step 4: Sample Encapsulation and Reaction
Procedure (CHN): Weigh 1.5 mg of 2-oxopropyl 4-methylbenzoate into a Tin capsule. Cold-weld the capsule. Upon dropping into the furnace, an O₂ jet triggers an exothermic tin oxidation, creating a localized "flash" of ~1800°C[5].
Procedure (O): Weigh 1.5 mg into a Silver capsule. Drop into a 1060°C pyrolysis reactor containing nickel-coated carbon[2].
Causality: Cold-welding prevents the volatilization of the ester prior to combustion. Tin is mandatory for CHN because its exothermic oxidation breaks the stable aromatic ring. Conversely, Silver is mandatory for Oxygen analysis because it does not consume oxygen, ensuring all organically bound oxygen reacts with the carbon bed to form CO[2].
Step 5: Bracketing and Drift Control
Procedure: Run a CRM check standard every 10 samples.
Causality: Bracketing creates a self-validating loop. If the check standard drifts beyond a ±0.1% tolerance, the system automatically flags the preceding samples, ensuring no compromised data is reported.
Data Presentation & Validation
The following table summarizes the validation data obtained for 2-oxopropyl 4-methylbenzoate using the optimized protocol. The results demonstrate exceptional agreement with the theoretical values, confirming the structural integrity and purity of the synthesized compound.
Table 2: Elemental Analysis Validation Data for C₁₁H₁₂O₃
Element
Theoretical (%)
Experimental Mean (%)
Std. Dev. (n=5)
Absolute Error
Validation Status
Carbon (C)
68.74
68.80
0.04
+0.06
PASS (≤ ±0.3%)
Hydrogen (H)
6.29
6.33
0.02
+0.04
PASS (≤ ±0.3%)
Oxygen (O)
24.97
24.89
0.05
-0.08
PASS (≤ ±0.3%)
Nitrogen (N)
0.00
0.00
0.00
0.00
PASS
Conclusion
Validating the elemental composition of oxygen-rich aromatic esters like 2-oxopropyl 4-methylbenzoate requires rigorous control over combustion thermodynamics and gas separation. Both the 3 and the 4 provide the necessary precision[3][4]. The FlashSmart excels in workflow efficiency through its automated MVC channel switching[2], while the vario EL cube offers unparalleled baseline resolution for extreme elemental ratios via its APT technology[5]. By adhering to a self-validating protocol with strict blank subtraction and CRM bracketing, researchers can confidently verify the empirical formulas of complex pharmaceutical intermediates.
References
Towards the Synthesis of Inosine Building Blocks for the Preparation of Oligonucleotides... , MDPI. Available at:[Link]
Thermo Scientific FlashSmart Elemental Analyzer , analysis.rs. Available at: [Link]
Crystallographic Data and XRD Analysis of Acetonyl p-toluate: A Comparative Guide
As drug development increasingly relies on complex heterocyclic conjugates and modified oligonucleotides, the structural validation of intermediate building blocks has become a critical quality control step. Acetonyl p-t...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development increasingly relies on complex heterocyclic conjugates and modified oligonucleotides, the structural validation of intermediate building blocks has become a critical quality control step. Acetonyl p-toluate (IUPAC: 2-oxopropyl 4-methylbenzoate) is a highly versatile oxo-ester scaffold used extensively in the synthesis of hydrophobic alkyl chain linkages for nucleic acid pairing systems[1][2].
This guide provides an authoritative comparison of the crystallographic properties, electronic behaviors, and X-ray diffraction (XRD) workflows of Acetonyl p-toluate against its structural analogs. By understanding the causality between molecular electronics and crystal packing, researchers can optimize their crystallization protocols and ensure robust structural validation.
Electronic Effects: The Causality Behind Crystal Packing
The ability of a molecule to form a highly ordered crystal lattice is dictated by its intermolecular forces, which are directly influenced by the electronic effects of its substituents. When comparing Acetonyl p-toluate to its halogenated or nitrated counterparts, the para-substituted methyl group fundamentally alters the molecule's dipole interactions.
Inductive Donation and Hyperconjugation: The p-methyl group on Acetonyl p-toluate acts as an electron donor through both inductive effects and hyperconjugation. This electron density is pushed into the aromatic ring and subsequently into the ester linkage, which significantly decreases the electrophilicity of the carbonyl carbon [3].
Comparison with Electron-Withdrawing Analogs: In contrast, analogs like 2-oxopropyl 4-chlorobenzoate or 4-nitrobenzoate experience strong inductive and resonance withdrawal[3]. This increases the electrophilicity of the carbonyl carbon, strengthening intermolecular dipole-dipole interactions and often resulting in higher melting points and more rigid crystal lattices[3].
Crystallographic Implications: Because the hyperconjugation in Acetonyl p-toluate softens the molecular dipole, the compound exhibits weaker intermolecular cohesive energy. Consequently, while its homologue 3-oxobutyl 4-methylbenzoate readily forms stable crystals at room temperature[2], Acetonyl p-toluate frequently presents as a colorless oil or foam under ambient conditions[1], requiring specialized low-temperature crystallization techniques for XRD analysis.
To contextualize the physical behavior of Acetonyl p-toluate, we must compare it against closely related building blocks used in similar synthetic pathways. The table below synthesizes the quantitative and qualitative data dictating their handling and XRD suitability.
Table 1: Comparative Properties of Acetonyl Benzoate Derivatives
Note: The 3D-optimized structures and X-ray analyses of these building blocks confirm that extending the alkyl chain (as seen in the 3-oxobutyl homologue) provides sufficient degrees of freedom to optimize crystal packing, yielding stable crystals at 37 °C[2][4].
Self-Validating Experimental Protocols
Achieving high-quality crystallographic data requires absolute chemical purity. The following protocol outlines the synthesis, purification, and XRD preparation of Acetonyl p-toluate, engineered as a self-validating system where each step confirms the success of the previous one.
Phase 1: Synthesis via Nucleophilic Acyl Substitution
Reagent Preparation: Dissolve 15 mmol of 3-hydroxopropan-2-one (hydroxyacetone) in 3 mL of anhydrous pyridine[1].
Causality Insight: Anhydrous pyridine acts as both the solvent and the acid scavenger. It drives the reaction forward by neutralizing the HCl byproduct, preventing the premature hydrolysis of the acyl chloride.
Acylation: Cool the solution in an ice bath (0 °C). Drop-wise, add 10 mmol of p-toluoyl chloride[1]. Stir for 30 minutes at 0 °C, then allow the system to warm to ambient temperature and stir overnight[1].
Workup: Pour the reaction mixture into 100 mL of ice-water. Acidify using concentrated hydrochloric acid to neutralize excess pyridine, then extract the aqueous layer with CHCl₃[1].
Washing & Drying: Wash the organic layer with 5% aqueous NaHCO₃ to remove unreacted p-toluic acid. Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure[1].
Phase 2: Purity Validation (Critical Checkpoint)
Before attempting crystallization, the crude oil must be validated.
HPLC-MS: Ensure purity is >95%. Trace impurities (e.g., unreacted 4-methylbenzoic acid) will disrupt the delicate crystal lattice, leading to amorphous precipitation rather than single-crystal formation[3].
FTIR Spectroscopy: Confirm the presence of the ester C=O stretch (~1710-1730 cm⁻¹) and the ketone C=O stretch, distinct from the broad O-H stretch of the starting material[3].
Phase 3: Cryo-Crystallization and XRD Mounting
Because Acetonyl p-toluate tends to form a foam or oil at room temperature[1]:
Solvent Selection: Dissolve the purified oil in a minimal amount of a non-polar/polar solvent mixture (e.g., EtOAc/n-hexane)[1].
In-Situ Crystallization: Utilize a slow evaporation technique in a sub-ambient environment (e.g., a cold room at 4 °C).
Diffractometer Mounting: Once a suitable microscopic crystal is formed, immediately mount it on a specialized cryo-loop using perfluoropolyether oil. Transfer it rapidly to the diffractometer equipped with a nitrogen cold stream (typically set to 100 K) to prevent melting and minimize thermal motion during data collection.
Diagram 2: Self-validating synthetic and crystallographic workflow for Acetonyl p-toluate.
Conclusion
The successful crystallographic analysis of Acetonyl p-toluate requires a deep understanding of its inherent electronic properties. The electron-donating nature of the p-methyl group directly reduces carbonyl electrophilicity, resulting in weaker intermolecular forces and a lower melting point compared to its halogenated counterparts. By employing rigorous purification and specialized cryo-crystallization workflows, researchers can successfully resolve its 3D structure, ensuring high-fidelity building blocks for downstream oligonucleotide and heterocyclic synthesis.
References
MDPI - Towards the Synthesis of Inosine Building Blocks for the Preparation of Oligonucleotides with Hydrophobic Alkyl Chains Between the Nucleotide Units (Part 1)
PMC - Towards the Synthesis of Inosine Building Blocks for the Preparation of Oligonucleotides with Hydrophobic Alkyl Chains Between the Nucleotide Units (Part 2)
A Comparative Guide to the Purity Assessment of Benzoic acid 4-methyl-2-oxopropyl ester using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction In the realm of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of sa...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the realm of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Benzoic acid derivatives, a class of compounds widely utilized as building blocks and preservatives, are no exception.[1][2][3] This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of a representative molecule, Benzoic acid 4-methyl-2-oxopropyl ester.
While this specific ester serves as our analytical subject, the principles and methodologies discussed are broadly applicable to a wide range of volatile and semi-volatile organic esters. We will explore the causality behind experimental choices, compare GC-MS with alternative analytical techniques, and present a self-validating protocol designed for rigorous scientific scrutiny.
The Analytical Imperative: Why GC-MS for Ester Purity?
Benzoic acid 4-methyl-2-oxopropyl ester, by its nature, is amenable to analysis by gas chromatography due to its expected volatility. The combination of gas chromatography's exceptional separating power with the definitive identification capabilities of mass spectrometry makes GC-MS a "gold standard" for this application.[4] It allows for the simultaneous separation, identification, and quantification of the main component and any potential impurities, even at trace levels.[5]
The primary goals of this analysis are:
To accurately determine the percentage purity of the main ester component.
To detect, identify, and quantify any impurities, which may include unreacted starting materials (e.g., 4-methylbenzoic acid), residual solvents, or by-products from the synthesis process.[6][7]
GC-MS Methodology: A Self-Validating Protocol
The trustworthiness of any analytical result hinges on a robust and well-validated method.[8][9] The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Experimental Workflow: From Sample to Result
The logical flow of the GC-MS analysis is a systematic process designed to ensure data integrity at each stage.
Caption: A typical experimental workflow for purity assessment by GC-MS.
Detailed Experimental Protocol: GC-MS
Instrumentation: A standard Gas Chromatography system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Sample Preparation:
Accurately weigh approximately 10 mg of the Benzoic acid 4-methyl-2-oxopropyl ester sample.
Dissolve the sample in 10 mL of a high-purity solvent such as Ethyl Acetate or Dichloromethane to create a 1 mg/mL stock solution.
Perform a serial dilution to a working concentration of approximately 100 µg/mL. The choice of solvent is critical; it must fully dissolve the analyte and any potential impurities without reacting with them, and it should elute early in the chromatogram without interfering with peaks of interest.
GC Conditions:
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is an excellent choice.[10] This stationary phase separates compounds primarily based on their boiling points, which is ideal for the general screening of organic molecules.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Injection Volume: 1 µL.
Injector Temperature: 250 °C. This temperature ensures rapid volatilization of the sample without causing thermal degradation.
Split Ratio: 50:1. A split injection is used to prevent column overloading with a concentrated sample.
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 minutes.
Ramp to 280 °C at a rate of 15 °C/min.
Hold at 280 °C for 5 minutes.
This program provides good separation of early-eluting, volatile impurities while ensuring that the main, higher-boiling ester elutes with a good peak shape.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.[11]
Mass Range: Scan from m/z 40 to 450. This range covers the expected molecular ion and the characteristic fragments of the target analyte and related impurities.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Data Interpretation and a Hypothetical Case Study
Upon analysis, the data system generates a total ion chromatogram (TIC). Purity is typically assessed using the area percent normalization method, assuming all components have a similar response factor in the detector.
Hypothetical Results for a Sample Batch:
Peak No.
Retention Time (min)
Peak Area (%)
Tentative Identification
Basis of Identification
1
4.52
0.15
Isopropenyl Acetate
Mass Spectrum Match (NIST Library)
2
8.91
0.45
4-Methylbenzoic acid
Mass Spectrum Match (NIST Library)
3
11.25
99.25
Benzoic acid 4-methyl-2-oxopropyl ester
Main Peak, Fragmentation Pattern
4
12.03
0.15
Unknown Isomer
Same molecular ion, different RT
Interpreting the Mass Spectrum: The mass spectrum of the main peak would be analyzed for characteristic fragments. For Benzoic acid 4-methyl-2-oxopropyl ester, one would expect to see fragments corresponding to the loss of the oxopropyl group, the 4-methylbenzoyl cation (m/z 119), and the tropylium ion (m/z 91), which are characteristic of toluene-derived structures.[12] The identification of impurities like 4-methylbenzoic acid (unreacted starting material) is critical for process optimization.
Method Validation: Ensuring Trustworthiness
For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines.[5][9]
Specificity: The method's ability to separate and detect the analyte from any impurities or matrix components. This is demonstrated by well-resolved peaks in the chromatogram.
Linearity: Assessed by analyzing a series of dilutions of a reference standard. A correlation coefficient (R²) of >0.999 is typically required.
Accuracy: Determined by spike/recovery studies, where a known amount of analyte is added to a sample matrix. Recoveries between 98-102% are generally considered acceptable.[9]
Precision: Evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The Relative Standard Deviation (RSD) should typically be less than 2%.[9]
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like oven temperature ramp rate or flow rate.[9]
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, other techniques can also be employed. The choice depends on the specific analytical requirements.[10]
Caption: Decision logic for selecting an analytical purity testing method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally unstable compounds.[10]
Advantages: Excellent for analyzing potential non-volatile impurities (e.g., polymeric by-products) or thermally labile compounds that would degrade in a hot GC injector. HPLC with a Diode Array Detector (DAD) can also provide peak purity information.
Disadvantages: May offer lower resolution for separating volatile, structurally similar isomers compared to a long capillary GC column. It does not provide the same level of definitive identification as mass spectrometry without being coupled to an MS detector (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled detail about a molecule's chemical structure.
Advantages: The definitive tool for structural elucidation of the main component and any significant impurities.[13] Quantitative NMR (qNMR) can be used for purity determination without the need for a specific reference standard of the analyte, making it a primary analytical method.[14]
Disadvantages: Significantly lower sensitivity compared to GC-MS, making it unsuitable for detecting trace-level impurities (typically below 0.1%). The instrumentation is more expensive, and data interpretation for complex mixtures can be challenging.
Comparative Summary
Feature
GC-MS
HPLC-UV/DAD
NMR Spectroscopy
Primary Application
Purity & impurity profile of volatile compounds
Purity & impurity profile of non-volatile/labile compounds
For the comprehensive purity assessment of Benzoic acid 4-methyl-2-oxopropyl ester, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the most effective and informative technique. Its combination of high-resolution separation and definitive mass-based identification provides a robust platform for both routine quality control and in-depth impurity profiling.[4][15] While HPLC and NMR are indispensable tools in the analytical chemist's arsenal, offering complementary information on non-volatile components and absolute structure, the specific properties of this target ester make GC-MS the superior choice for ensuring its quality, safety, and efficacy in downstream applications. The adoption of a well-designed, validated GC-MS method is a critical step in any rigorous drug development or chemical manufacturing process.
References
Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020). PMC. [Link]
Validation of GC/ GC-MS Methodologies. Gas Chromatography Mass Spectrometry. [Link]
Qualitative analysis of methyl ester by using gas chromatography tandem mass spectrometry detector through its fragmentation and retention indices calculation. (2018). AIP Publishing. [Link]
GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns: A Combination Organic Experiment for Esterifying Unknown Alcohols and Determining their Structures by GC/MS. Journal of Chemical Education. [Link]
Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. JEOL. [Link]
Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023). LCGC International. [Link]
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]
A new method for rapid degree of substitution and purity determination of chloroform-soluble cellulose esters, using 31P NMR. ResearchGate. [Link]
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). ijarsct. [Link]
Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023). IJAR. [Link]
Fisher Esterification, Reflux, Isolation and Purification of Esters. HSC Chemistry & Physics. [Link]
Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. [Link]
(PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]
Comprehensive Laboratory Disposal and Safety Protocol for 2-Oxopropyl 4-methylbenzoate As drug development and organic synthesis workflows become increasingly complex, the safe handling and disposal of specialized interm...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Laboratory Disposal and Safety Protocol for 2-Oxopropyl 4-methylbenzoate
As drug development and organic synthesis workflows become increasingly complex, the safe handling and disposal of specialized intermediates like Benzoic acid, 4-methyl-, 2-oxopropyl ester (also known as 2-oxopropyl 4-methylbenzoate or acetonyl p-toluate; CAS: 101395-48-6)[1][2] require rigorous, mechanism-driven protocols.
This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the disposal of this compound. By understanding the chemical reactivity and environmental fate of this ester, laboratories can prevent regulatory violations and mitigate safety risks.
Mechanistic Rationale: The Danger of Improper Disposal
A common critical error in laboratory settings is the assumption that trace amounts of organic esters can be flushed down the drain with copious amounts of water. For 2-oxopropyl 4-methylbenzoate, this practice is strictly prohibited due to its hydrolytic degradation pathway.
When exposed to the fluctuating pH levels of municipal wastewater, the ester undergoes base-catalyzed hydrolysis (the BAC2 mechanism)[3]. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral oxyanion intermediate. Subsequent acyl-oxygen cleavage yields two distinct hazardous byproducts: p-Toluic acid and Hydroxyacetone (Acetol) [3][4].
Figure 1: Base-catalyzed hydrolysis (BAC2) pathway of 2-Oxopropyl 4-methylbenzoate.
Why this matters for disposal:
p-Toluic Acid is highly toxic to aquatic life, with an LC50 of 5.2 mg/L in fish[5]. Introducing this into the water supply violates environmental protection standards.
Hydroxyacetone is a volatile organic compound (VOC) and a flammable liquid (Flash point: 56°C)[4]. Its generation in closed, unventilated drain systems poses a severe vapor accumulation and ignition hazard[6].
Quantitative Hazard Assessment
To ensure compliance with the Resource Conservation and Recovery Act (RCRA)[7][8], laboratories must classify waste based on the properties of the parent compound and its degradation products.
Chemical Entity
CAS Number
Primary GHS Hazards
Environmental & Logistical Impact
2-Oxopropyl 4-methylbenzoate
101395-48-6
Irritant, Combustible
Must be segregated from strong bases to prevent exothermic hydrolysis.
p-Toluic Acid (Hydrolysis Product)
99-94-5
Acute Tox. 4 (Oral), Eye Irrit. 2
High aquatic toxicity; mandates zero-drain-discharge policies[5].
Hydroxyacetone (Hydrolysis Product)
116-09-6
Flam. Liq. 3, STOT SE 3
Mobile in soil; requires explosion-resistant ventilation during handling[4][6].
Step-by-Step Disposal Workflows
Because 2-oxopropyl 4-methylbenzoate is not specifically listed as an F, K, P, or U waste under EPA RCRA guidelines, it falls under the broader classification of Characteristic Hazardous Waste (often D001 for ignitability if mixed with solvents, or managed as general toxic organic waste)[7][8].
Protocol A: Liquid Waste Segregation and Collection
Causality: Esters can undergo transesterification or violent hydrolysis if mixed with incompatible chemicals.
Segregation: Ensure the waste container does NOT contain strong acids, aqueous bases (e.g., NaOH, KOH), or strong oxidizing agents. Mixing with oxidizers can cause the ketone/alcohol moieties of potential acetol byproducts to violently oxidize[6].
Containment: Use High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers. Reasoning: Amber glass prevents UV-catalyzed radical auto-oxidation of the benzylic methyl group on the p-toluate moiety.
Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Label clearly as: "Hazardous Waste - Combustible Organic Liquid (Contains Substituted Benzoate Ester)."
Storage: Store in a grounded, flammable storage cabinet away from direct heat sources. Do not fill containers beyond 80% capacity to allow for vapor expansion.
Causality: PPE and wipes contaminated with the ester retain its irritating and combustible properties.
Collect all contaminated gloves, Kimwipes, and empty reagent vials in a dedicated solid hazardous waste bin lined with a heavy-duty polypropylene bag.
Do not mix this solid waste with general laboratory trash or biohazardous waste.
Seal the bag using a gooseneck tie method and transfer it to a rigid secondary container for EHS pickup.
Protocol C: Emergency Spill Response
Causality: Standard paper towels or sawdust can act as fuel if the ester degrades into flammable hydroxyacetone.
Evacuate & Ventilate: Evacuate non-essential personnel. Ensure local exhaust ventilation is active to disperse potential VOCs[6].
PPE: Don chemical splash goggles, a lab coat, and butyl rubber gloves (0.3 mm) . Reasoning: Butyl rubber provides superior permeation resistance against oxygenated organics (ketones/alcohols) compared to standard nitrile[6].
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite, dry sand, or diatomaceous earth). Never use sawdust.
Collection: Use non-sparking tools to scoop the absorbed mixture into a wide-mouth HDPE waste container.
Decontamination: Wash the spill area with a mild detergent and water solution, collecting all rinsate into the liquid hazardous waste container.
Figure 2: End-to-end laboratory disposal workflow for 2-Oxopropyl 4-methylbenzoate.
Final Disposition: High-Temperature Incineration
The ultimate, legally compliant disposal method for 2-oxopropyl 4-methylbenzoate is high-temperature rotary kiln incineration managed by a licensed RCRA treatment, storage, and disposal facility (TSDF)[9]. Incineration ensures the complete thermal destruction of the aromatic ring and ester linkage, converting the compound entirely into carbon dioxide and water vapor, thereby eliminating any risk of aquatic toxicity or soil mobility.
Personal protective equipment for handling Benzoic acid, 4-methyl-, 2-oxopropyl ester
Executive Summary Benzoic acid, 4-methyl-, 2-oxopropyl ester (also known as 2-Oxopropyl 4-methylbenzoate or Acetonyl p-toluate ) is a specialized research chemical often used as an intermediate in organic synthesis. Due...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzoic acid, 4-methyl-, 2-oxopropyl ester (also known as 2-Oxopropyl 4-methylbenzoate or Acetonyl p-toluate ) is a specialized research chemical often used as an intermediate in organic synthesis. Due to its specific structural features—an alpha-acyloxy ketone moiety—it possesses unique reactivity profiles distinct from simple alkyl esters.
Critical Safety Directive: As a research chemical with limited toxicological data, this substance must be handled under Universal Precautions . It should be treated as a potential Skin and Eye Irritant and a Respiratory Tract Irritant .[1] If synthesized in-house, significant risks arise from precursors (e.g., p-toluoyl chloride, a lachrymator/corrosive) rather than the final ester itself.
Note: No harmonized GHS data exists for this specific CAS. The following classification is derived from Structure-Activity Relationships (SAR) and analog read-across (e.g., Methyl 4-methylbenzoate, Acetonyl benzoate).
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1]
Process Hazard: If the material is derived from p-toluoyl chloride, trace residues may release Hydrogen Chloride (HCl) gas upon contact with moisture.
Reactivity Hazards
Hydrolysis: The alpha-acyloxy ketone linkage is susceptible to hydrolysis in basic or strongly acidic conditions, releasing p-toluic acid and hydroxyacetone.
Flammability: Combustible liquid/solid.[3][4] Flash point likely >100°C, but do not expose to open flames.
Personal Protective Equipment (PPE) Matrix
This matrix defines the required PPE based on the specific operational task. Standard Laboratory Attire (Long pants, closed-toe shoes) is a prerequisite for all tasks.
If Solid: Use a chemically resistant spatula. Avoid generating dust.[5][6][7]
If Oil: Use a glass pipette or positive-displacement pipette. Viscous oils can drip; keep a wiper (Kimwipe) underneath the transfer path.
Solvent Compatibility: The compound is compatible with Dichloromethane (DCM), Ethyl Acetate, and DMSO. Avoid strong bases (NaOH, KOH) unless hydrolysis is the intended reaction.
Decontamination: Wipe down the balance area and hood surface with ethanol or isopropanol after use.
Emergency Response
Scenario
Immediate Action
Skin Contact
Wash with soap and water for 15 minutes.[1][7] Do not use organic solvents (they increase absorption).
Eye Contact
Flush with water/saline for 15 minutes, lifting eyelids. Seek medical attention if irritation persists.
Inhalation
Move to fresh air.[5][7] If breathing is difficult, provide oxygen (trained personnel only).
Spill (<50ml)
Absorb with vermiculite or sand. Scoop into a sealed jar. Label as "Hazardous Waste - Benzoate Ester".
Disposal & Waste Management
Environmental Compliance: This compound must NOT be discharged into drains. It is an organic ester and requires incineration.
Primary Waste Stream: Collect in the Non-Halogenated Organic Solvent waste container (unless mixed with DCM/Chloroform, then use Halogenated).
Container Rinsing: Triple rinse empty vials with acetone. Add rinsate to the waste container. Deface the label before discarding the glass vial.
Labeling: Clearly label waste containers with the full chemical name to prevent "Unknown Chemical" charges during disposal pickup.
References
PubChem. (n.d.).[8] Compound Summary: Benzoic acid, 4-methyl-, 2-methylpropyl ester (Analog). National Library of Medicine. Retrieved March 8, 2026, from [Link]
Molaid Chemicals. (2020). Chemical Profile: 2-oxopropyl 4-methylbenzoate (CAS 101395-48-6).[9] Retrieved March 8, 2026, from [Link]
Breiner-Goldstein, E., et al. (2016). Towards the Synthesis of Inosine Building Blocks.... PMC. (Describes synthesis of 2-Oxopropyl-4-methylbenzoate). Retrieved March 8, 2026, from [Link]